Oxacyclohexadec-12-en-2-one, (12Z)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
111879-79-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(12Z)-1-oxacyclohexadec-12-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6- |
InChI Key |
ZYXGECMFJMLZNA-VURMDHGXSA-N |
Isomeric SMILES |
C1CCCC/C=C\CCCOC(=O)CCCC1 |
Canonical SMILES |
C1CCCCC=CCCCOC(=O)CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
(12Z)-Oxacyclohexadec-12-en-2-one: A Technical Overview of a Macrocyclic Musk
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic lactone of interest in various scientific domains. This document summarizes its chemical and physical properties, highlights the current state of research, and identifies areas where further investigation is required. Notably, while its geometric isomer, (12E)-Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), is well-characterized, specific data for the (12Z)-isomer is limited. This guide will present the available information for the (12Z)-isomer and draw comparisons with its more studied counterpart to provide a broader context.
Chemical and Physical Properties
(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone with a cis-double bond at the 12th position.[1][2] Its fundamental properties are summarized in the table below. For comparative purposes, the properties of the (12E)-isomer are also included where available.
| Property | (12Z)-Oxacyclohexadec-12-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |
| Molecular Formula | C₁₅H₂₆O₂[1][2] | C₁₅H₂₆O₂[3] |
| Molecular Weight | 238.37 g/mol [1][2] | 238.37 g/mol [3] |
| IUPAC Name | (12Z)-1-oxacyclohexadec-12-en-2-one[1] | (12E)-1-oxacyclohexadec-12-en-2-one[3] |
| CAS Number | 111879-79-9[1][2] | 111879-80-2[3] |
| Appearance | Colorless liquid (inferred from isomer) | Colorless liquid[4] |
| Odor | Musk[5] | Musk, metallic, waxy[6] |
| Computed XLogP3-AA | 5.2[1] | 5.2[3] |
| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų[3] |
| Hydrogen Bond Donor Count | 0[1] | 0[3] |
| Hydrogen Bond Acceptor Count | 2[1] | 2[3] |
Synthesis and Characterization
The characterization of macrocyclic lactones like (12Z)-Oxacyclohexadec-12-en-2-one would typically involve a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the stereochemistry of the double bond.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl group.
While PubChem lists the availability of 13C NMR and mass spectrometry data for the (12Z)-isomer, specific experimental conditions and detailed spectra are not provided.[1]
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activity and associated signaling pathways of (12Z)-Oxacyclohexadec-12-en-2-one. A safety assessment by the Research Institute for Fragrance Materials (RIFM) includes the (12Z)-isomer under the general entry for "Oxacyclohexadecen-2-one".[4] This assessment, which covers a mixture of isomers, indicates that the substance is not genotoxic and has a low potential for skin sensitization.[4][5] However, these findings are not specific to the (12Z)-isomer.
In contrast, the (12E)-isomer is noted as a potential skin sensitizer and is classified as a potential endocrine disruptor.[3][6][7] Given the established principle of stereochemical influence on biological activity, it is crucial to investigate the specific effects of the (12Z)-isomer independently.[7] At present, no studies detailing its interaction with specific cellular targets or its impact on signaling cascades have been identified.
State of Knowledge: (12Z)- vs. (12E)-Isomer
The following diagram illustrates the current disparity in the available scientific knowledge between the (12Z) and (12E) isomers of Oxacyclohexadec-12-en-2-one.
Figure 1: Knowledge gap between (12Z) and (12E) isomers.
Future Research Directions
The significant gaps in the scientific literature concerning (12Z)-Oxacyclohexadec-12-en-2-one present numerous opportunities for future research. Key areas that warrant investigation include:
-
Stereoselective Synthesis: Development and publication of robust and efficient synthetic protocols specifically targeting the (12Z)-isomer.
-
Spectroscopic Characterization: Detailed analysis and publication of NMR, MS, and IR data to provide a comprehensive structural fingerprint.
-
Biological Evaluation: In-depth studies to determine the specific biological activities of the (12Z)-isomer, including its potential for cytotoxicity, endocrine disruption, and interaction with olfactory receptors.
-
Mechanism of Action: Elucidation of any relevant signaling pathways that may be modulated by this compound.
References
- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
Structural Elucidation of (12Z)-Oxacyclohexadec-12-en-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and spectral data interpretation integral to the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one, a significant macrocyclic lactone in the fragrance industry, also known as (Z)-Habanolide. The structural confirmation of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Properties
(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered unsaturated macrocyclic lactone with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] The defining structural features are the lactone (cyclic ester) functional group and a cis-configured carbon-carbon double bond between positions 12 and 13 of the macrocycle. Its E-isomer, (12E)-Oxacyclohexadec-12-en-2-one, is the more commercially prominent fragrance ingredient known as Habanolide.[2][3][4]
| Property | Value |
| IUPAC Name | (12Z)-1-Oxacyclohexadec-12-en-2-one[1] |
| Synonyms | (Z)-Habanolide, (Z)-12-musk decenone[5] |
| CAS Number | 111879-79-9[1] |
| Molecular Formula | C₁₅H₂₆O₂[1] |
| Molecular Weight | 238.37 g/mol [1] |
Spectroscopic Analysis and Data Interpretation
The definitive identification and structural confirmation of (12Z)-Oxacyclohexadec-12-en-2-one necessitate a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon framework and proton environments of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assemble the structural puzzle.
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (C2) | ~174 |
| -CH₂-O- (C16) | ~64 |
| =CH- (C12, C13) | ~130 |
| Allylic -CH₂- | ~25-30 |
| Other -CH₂- | ~20-35 |
| α-CH₂ to C=O (C3) | ~35 |
| β-CH₂ to C=O (C4) | ~25 |
¹H NMR Spectral Data (Predicted)
Similarly, specific ¹H NMR data with coupling constants for the (12Z)-isomer is not available in the public domain search results. The predicted proton NMR spectrum would exhibit characteristic signals for the olefinic protons, the protons alpha to the ester oxygen, and a complex multiplet region for the aliphatic chain protons.
| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |
| =CH- | ~5.3-5.5 | m |
| -CH₂-O- | ~4.1-4.3 | t |
| -CH₂-C=O | ~2.2-2.4 | t |
| Allylic -CH₂- | ~2.0-2.2 | m |
| Other -CH₂- | ~1.2-1.8 | m |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile fragrance compounds.
Electron Ionization Mass Spectrum (EI-MS) Data
PubChem indicates the availability of a GC-MS spectrum for (12Z)-Oxacyclohexadec-12-en-2-one.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238, corresponding to the molecular weight of the compound. The fragmentation pattern of macrocyclic lactones can be complex, but key fragments would arise from cleavages of the ester group and rearrangements within the macrocyclic ring.
| m/z | Interpretation |
| 238 | Molecular Ion [M]⁺ |
| various | Fragmentation products from cleavage of the macrocyclic ring and ester group |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. For (12Z)-Oxacyclohexadec-12-en-2-one, the key absorptions would be from the ester carbonyl group and the cis-double bond.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~1735 | C=O stretch (ester) |
| ~3000 | =C-H stretch |
| ~1650 | C=C stretch (cis) |
| ~1250 | C-O stretch (ester) |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 220 ppm) is required.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish correlations between protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping up to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-400.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.
Synthesis and Structural Confirmation Workflow
The structural elucidation of a novel or synthesized molecule like (12Z)-Oxacyclohexadec-12-en-2-one follows a logical workflow to ensure unambiguous identification.
Caption: Workflow for the synthesis and structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.
Logical Relationship of Spectroscopic Data
The data from different spectroscopic techniques are complementary and are used in conjunction to build a complete picture of the molecular structure.
Caption: Interrelationship of spectroscopic data in structural elucidation.
References
- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 3. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (12Z)-Oxacyclohexadec-12-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone of significant interest in the fields of fragrance chemistry and drug discovery. Its specific Z-configuration imparts unique conformational properties that can influence its biological activity and olfactory profile. This technical guide provides a comprehensive overview of the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, primarily focusing on modern catalytic methods such as Z-selective Ring-Closing Metathesis (RCM). Detailed experimental protocols, characterization data, and workflow visualizations are presented to facilitate its preparation and analysis in a research setting.
Introduction
Macrocyclic lactones are a class of compounds characterized by a large ring containing an ester group. They are found in numerous natural products and have diverse applications, from fragrances to pharmaceuticals. The geometry of any endocyclic double bonds within the macrocycle can have a profound impact on the molecule's overall shape and, consequently, its biological and physical properties. (12Z)-Oxacyclohexadec-12-en-2-one, the cis-isomer of the more common fragrance ingredient Habanolide, presents a synthetic challenge in achieving high stereoselectivity. This guide outlines a robust synthetic strategy and provides the necessary characterization framework for this specific isomer.
Synthetic Approach: Z-Selective Ring-Closing Metathesis
The most effective method for the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one is through Z-selective Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes specific transition metal catalysts, typically based on ruthenium, molybdenum, or tungsten, to favor the formation of the Z-alkene. An alternative, and often highly effective, strategy is stereoretentive RCM, where a diene precursor already containing a Z-double bond is cyclized, and the catalyst preserves this geometry in the final product.
The overall synthetic workflow can be visualized as a two-stage process: preparation of the acyclic diene precursor followed by the catalytic RCM reaction.
Caption: General workflow for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.
Experimental Protocol: Synthesis of the Acyclic Diene Precursor
A plausible acyclic diene precursor for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one is (Z)-dec-4-en-1-yl 6-heptenoate. This precursor can be synthesized via a standard esterification reaction between (Z)-dec-4-en-1-ol and 6-heptenoic acid.
Materials:
-
(Z)-dec-4-en-1-ol
-
6-heptenoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (Z)-dec-4-en-1-ol (1.0 eq) and 6-heptenoic acid (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acyclic diene precursor.
Experimental Protocol: Z-Selective Ring-Closing Metathesis
The cyclization of the diene precursor is achieved using a Z-selective RCM catalyst. Molybdenum or tungsten-based catalysts are often employed for high Z-selectivity.[1]
Materials:
-
(Z)-dec-4-en-1-yl 6-heptenoate
-
A Z-selective RCM catalyst (e.g., a Schrock-type Mo or W catalyst)
-
Anhydrous toluene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, dissolve the acyclic diene precursor in anhydrous, degassed toluene to a final concentration of 0.01 M.
-
Add the Z-selective RCM catalyst (e.g., 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (12Z)-Oxacyclohexadec-12-en-2-one.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-12-Pentadecenone, a Representative Musk Compound
Disclaimer: The requested compound, "(Z)-12-musk decenone," is not a recognized chemical name in scientific literature. Based on the structural elements suggested by the name (a Z-configured double bond at the 12th position, a ketone functionality, and musk-like properties), this guide will focus on a plausible and structurally similar compound: (Z)-12-Pentadecenone . The information presented herein is a compilation of data for this and other closely related long-chain unsaturated ketones and musk compounds.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical, chemical, and biological properties of (Z)-12-pentadecenone and related musk compounds.
Chemical Structure and Properties
(Z)-12-Pentadecenone is a macrocyclic musk, a class of compounds known for their characteristic odor and use in the fragrance industry. Its structure consists of a 15-membered carbon ring containing a ketone group and a cis-configured double bond.
Table 1: Physical and Chemical Properties of (Z)-12-Pentadecenone and Related Compounds
| Property | Value | Reference |
| Molecular Formula | C15H28O | [1] |
| Molecular Weight | 224.39 g/mol | [1] |
| IUPAC Name | (Z)-Pentadec-12-en-1-one | N/A |
| CAS Number | Not available for (Z)-12-pentadecenone. (2-Pentadecanone: 2345-28-0) | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Odor | Musk-like | Inferred |
| Boiling Point | Not precisely determined. Estimated to be >200 °C at atmospheric pressure. | Inferred |
| Melting Point | Not precisely determined. | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and diethyl ether. | Inferred |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for (Z)-12-Pentadecenone
| Technique | Expected Features |
| ¹H NMR | - Signals in the range of 5.3-5.5 ppm for the vinyl protons (-CH=CH-). - A triplet around 2.4 ppm for the protons alpha to the carbonyl group (-CH₂-C=O). - Multiple signals in the range of 1.2-1.7 ppm for the methylene protons of the aliphatic chain. - A likely triplet around 0.9 ppm for the terminal methyl group protons. |
| ¹³C NMR | - A signal in the range of 200-215 ppm for the carbonyl carbon (C=O).[5] - Signals in the range of 120-135 ppm for the carbons of the double bond (-C=C-). - Signals in the range of 20-45 ppm for the carbons in the aliphatic chain. |
| IR Spectroscopy | - A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of a ketone.[5] - A medium absorption band around 3010 cm⁻¹ due to the =C-H stretching of the alkene. - A weak to medium absorption band around 1650 cm⁻¹ for the C=C stretching. - Strong absorption bands in the range of 2850-2960 cm⁻¹ for the C-H stretching of the alkyl chain. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 224. - Characteristic fragmentation patterns including McLafferty rearrangement and alpha-cleavage, typical for ketones.[5] |
Experimental Protocols
The synthesis of macrocyclic musks like (Z)-12-pentadecenone often involves ring-closing metathesis (RCM) as a key step. The general workflow for such a synthesis is outlined below.
General Synthesis Workflow for (Z)-12-Pentadecenone via Ring-Closing Metathesis
Caption: A generalized workflow for the synthesis of a macrocyclic ketone.
A detailed experimental protocol for a similar synthesis is described in the literature, often starting from commercially available long-chain fatty acids or their derivatives.[6][7][8] The purification of the final product typically involves column chromatography on silica gel followed by distillation under reduced pressure.
Biological Activity and Signaling Pathways
While specific data on the biological activity of (Z)-12-pentadecenone is limited, related long-chain fatty acids and their derivatives have been shown to possess a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[9][10][11][12][13] For instance, 9,12-Octadecadienoic acid and its esters have demonstrated antimicrobial and cytotoxic effects.[10][11]
The mechanism of action for the biological activities of such lipophilic compounds often involves their interaction with cell membranes, leading to disruption of membrane integrity or modulation of membrane-bound proteins and signaling pathways.
Hypothesized Cellular Interaction Pathway
Caption: A potential mechanism of action for a lipophilic compound.
Further research is needed to elucidate the specific biological targets and signaling pathways modulated by (Z)-12-pentadecenone. Its structural similarity to endogenous signaling molecules suggests potential interactions with various cellular processes.
References
- 1. 2-Pentadecanone [webbook.nist.gov]
- 2. Spectra Problem #3 Solution [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial, antioxidant and cytotoxic properties of Chenopodium glaucum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
An In-Depth Technical Guide to Oxacyclohexadec-12-en-2-one Isomers: Synthesis, Properties, and Analysis
An important clarification regarding the natural occurrence of Oxacyclohexadec-12-en-2-one and its isomers is necessary. Contrary to any presumption of natural origin, extensive research and documentation from the fragrance industry confirm that these compounds are synthetic creations. This guide provides a comprehensive overview of their discovery as synthetic molecules, detailed synthesis protocols, and a comparative analysis of their isomers.
Executive Summary
Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of compounds highly valued in the fragrance industry for their musk-like scents. The most commercially significant isomer is (12E)-Oxacyclohexadec-12-en-2-one, widely known by its trade name Habanolide®. This document serves as a technical resource for researchers, scientists, and professionals in drug development and fragrance chemistry. It details the history of its synthesis, provides step-by-step experimental protocols for its preparation, presents a comparative analysis of its geometric and positional isomers, and outlines methods for their analytical separation and characterization. The information compiled herein is drawn from scientific literature and patent filings, establishing a core understanding of these important synthetic molecules.
Discovery and History: A Synthetic Musk
The journey of Oxacyclohexadec-12-en-2-one is rooted in the quest for safe and sustainable alternatives to natural musks. The key isomer, (12E)-Oxacyclohexadec-12-en-2-one, known as Habanolide®, was discovered in 1969 by chemists at the Swiss fragrance and flavor company Firmenich SA.[1] The foundational chemistry that led to its creation was published in 1971 by Becker and Ohloff of Firmenich, describing a novel method for producing macrocyclic lactones through the fragmentation of bicyclic enol ethers.[2]
Firmenich commercialized this molecule as Habanolide® in the 1970s and protected the trade name in 1992.[1][2] Initially, production was limited due to the complexity and cost of the synthesis.[2] A significant breakthrough came with the development of Ring-Closing Metathesis (RCM), a Nobel Prize-winning technology that dramatically improved the efficiency and economic viability of macrocycle synthesis.[2] Today, Habanolide® and its related isomers, such as Globalide® (produced by Symrise), are indispensable components in modern perfumery, valued for their clean, warm, and powerful musk scent with characteristic metallic and powdery undertones.[3][4]
Physicochemical Properties of Isomers
The isomers of Oxacyclohexadec-12-en-2-one, primarily the (12E)- and (12Z)- geometric isomers, exhibit distinct properties. The (12E)-isomer, Habanolide®, is the most widely used due to its powerful and elegant musk profile.[5] While the (12Z)-isomer also possesses a musk odor, its character and intensity differ, and it is less commonly used.[1][6] Commercial grades are often a mixture of isomers, with the (E)-isomer being the predominant component.[2][3]
| Property | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide®) | (12Z)-Oxacyclohexadec-12-en-2-one |
| CAS Number | 111879-80-2[5] | 111879-79-9 |
| Molecular Formula | C₁₅H₂₆O₂[1] | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol [1] | 238.37 g/mol |
| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid/solid (est.) |
| Boiling Point | 307 °C[6] | 383-384 °C @ 760 mmHg (est.) |
| Melting Point | -33 °C[6] | Not available |
| Flash Point | >100 °C[6] | 322 °F (>161 °C) (est.) |
| Vapor Pressure | 0.00004 hPa @ 20°C[1] | Not available |
| Log P | 6.2[6] | 5.2 (Computed) |
| Odor Profile | Powerful, elegant musk with warm, waxy, metallic, and slightly woody undertones.[4][5] | Musk-like. |
| Odor Threshold | 0.5 ng/L air[6] | Not available |
Experimental Protocols: Synthesis of Oxacyclohexadec-12-en-2-one
The synthesis of Oxacyclohexadec-12-en-2-one has evolved from complex, multi-step procedures to more efficient catalytic methods. Below are detailed protocols for two key synthetic routes.
Early Synthesis: Radical Addition and Fragmentation
This route, foundational to the initial discovery, involves the formation of a bicyclic intermediate followed by fragmentation.
Step 1: Radical Addition of Allyl Alcohol to Cyclododecanone
-
Objective: To form the precursor for the bicyclic enol ether.
-
Reagents: Cyclododecanone, Allyl alcohol, Di-tert-butyl peroxide (radical initiator).
-
Procedure: A mixture of cyclododecanone and allyl alcohol is heated in the presence of di-tert-butyl peroxide. The radical initiator promotes the addition of allyl alcohol to the cyclododecanone ring. The reaction is typically carried out at elevated temperatures to facilitate the homolytic cleavage of the peroxide.
-
Purification: The resulting product is purified by vacuum distillation to separate it from unreacted starting materials and side products.
Step 2: Acid-Catalyzed Cyclization
-
Objective: To form the bicyclic enol ether intermediate.
-
Reagents: Product from Step 1, Acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure: The purified product from the radical addition is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst. The mixture is heated under reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.
-
Workup: The reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid, and then washed with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
Step 3: Peroxidation and Copper-Catalyzed Fragmentation
-
Objective: To fragment the bicyclic intermediate to form the target macrocyclic lactone.
-
Reagents: Bicyclic enol ether from Step 2, Hydrogen peroxide, Copper catalyst (e.g., copper(II) acetate).
-
Procedure: The bicyclic enol ether is treated with hydrogen peroxide to form a hydroperoxide species. This intermediate is then subjected to copper-catalyzed fragmentation, which cleaves the bicyclic system to yield an isomeric mixture of Oxacyclohexadec-12-en-2-one.[2]
-
Purification: The final product is purified by fractional distillation under high vacuum to separate the desired macrocycle from reaction byproducts.
Modern Synthesis: Ring-Closing Metathesis (RCM)
RCM is a powerful and efficient method for constructing large rings and is now a standard for industrial production.[5]
Step 1: Synthesis of the Diene Precursor
-
Objective: To prepare the linear ester with terminal double bonds required for RCM.
-
Example Procedure (illustrative): 10-Undecenoic acid is esterified with 4-penten-1-ol.
-
Reagents: 10-Undecenoic acid, 4-penten-1-ol, an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
-
Procedure: Equimolar amounts of the acid and alcohol are dissolved in a non-polar solvent like dichloromethane or toluene. The catalyst or coupling agent is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC).
-
Workup and Purification: The reaction is quenched and washed with water and brine. The organic layer is dried, and the solvent evaporated. The crude ester is purified by column chromatography on silica gel.
Step 2: Ring-Closing Metathesis
-
Objective: To cyclize the diene precursor into the macrocyclic lactone.
-
Reagents: Diene precursor from Step 1, Grubbs' catalyst (e.g., 2nd Generation), dry and degassed solvent (e.g., dichloromethane or toluene).
-
Procedure: The diene precursor is dissolved in the solvent to create a highly dilute solution (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization. The Grubbs' catalyst (typically 1-5 mol%) is added, and the reaction is stirred under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (e.g., 40 °C). The reaction progress is monitored by GC or TLC.
-
Workup and Purification: Once the starting material is consumed, the reaction is quenched by adding a phosphine scavenger or by exposure to air. The solvent is removed, and the crude product is purified by column chromatography on silica gel to remove the ruthenium catalyst byproducts and any oligomeric side products. The final product is typically obtained as a mixture of (E)- and (Z)-isomers, with the (E)-isomer often predominating.
Analytical Protocols: Isomer Separation and Characterization
The analysis and separation of Oxacyclohexadec-12-en-2-one isomers are critical for quality control and for studying the structure-odor relationships.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for separating and identifying the different isomers.
-
Objective: To separate and identify (12E)-, (12Z)-, and positional isomers.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used. For challenging separations, a more polar column may be required.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280-300 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Expected Results: The isomers will elute at slightly different retention times. The mass spectra will be very similar, showing a molecular ion peak (M+) at m/z 238 and characteristic fragmentation patterns, but may have subtle differences in the relative abundance of fragment ions.
Spectroscopic Characterization (NMR, IR)
NMR and IR spectroscopy are essential for unambiguous structure elucidation and confirmation of the double bond geometry.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (at C12 and C13) are diagnostic for the E/Z configuration. For the (12E)-isomer, the vinylic protons typically appear as a multiplet around 5.3-5.4 ppm with a larger coupling constant (J ≈ 15 Hz), characteristic of a trans double bond. The (12Z)-isomer would exhibit a smaller coupling constant (J ≈ 10-12 Hz).
-
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons and the vinylic carbons can also differ between the E and Z isomers.
-
Infrared (IR) Spectroscopy: The (12E)-isomer (trans) will show a characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene at approximately 960-970 cm⁻¹. This band is absent in the spectrum of the (12Z)-isomer (cis). Both isomers will show a strong carbonyl (C=O) stretch for the lactone at approximately 1730-1740 cm⁻¹.
Visualized Workflows and Relationships
Logical Relationship of Isomers
Caption: Isomeric relationships of Oxacyclohexadec-12-en-2-one.
Experimental Workflow: RCM Synthesis
Caption: General workflow for RCM synthesis.
References
- 1. US20140287971A1 - 13-methyl-9-cyclopentadecen-15-olide - Google Patents [patents.google.com]
- 2. Ring closing metathesis in the synthesis of biologically interesting peptidomimetics, sugars and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Odds and Trends: Recent Developments in the Chemistry of Odorants Note on trademarks: Words which we know or have reason to believe constitute registered trademarks (R) are designated as such. However, neither the presence nor absence of such designation should be regarded as affecting the legal status of any trademark. Note on perfume analysis: The quoted percentages of perfume raw materials in market products are rounded figures. They are often derived from area percentages from the GC (FID) analysis, and are thus subject to analytical error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 6. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (12Z)-Oxacyclohexadec-12-en-2-one
CAS Number: 111879-79-9
Synonyms: (Z)-12-Musk Decenone, (Z)-Habanolide
This technical guide provides a comprehensive overview of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk fragrance ingredient. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a proposed synthetic route, and standardized experimental protocols for safety assessment.
Chemical and Physical Properties
(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone containing a cis-double bond. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| IUPAC Name | (12Z)-1-Oxacyclohexadec-12-en-2-one | [1] |
| XLogP3-AA | 5.2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Boiling Point (estimated) | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |
| Flash Point (estimated) | 161.20 °C | [2] |
| Water Solubility (estimated) | 1.859 mg/L @ 25 °C | [2] |
| LogP (o/w) (estimated) | 4.947 | [2] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.
Experimental Protocol: Z-Selective Ring-Closing Metathesis
This protocol is a general guideline and may require optimization.
Materials:
-
Diene precursor (ω-alkenyl (Z)-alkenoate)
-
Z-selective Grubbs-Hoveyda type catalyst[3]
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.01-0.05 M. The high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add the Z-selective Grubbs-Hoveyda catalyst (typically 1-5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a phosphine-based scavenger to remove the ruthenium catalyst.
-
Workup: Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Safety Assessment
As a fragrance ingredient, (12Z)-Oxacyclohexadec-12-en-2-one requires a thorough safety assessment. The following sections detail the experimental protocols for key toxicological endpoints based on OECD guidelines.
Skin Sensitization Potential
The assessment of skin sensitization potential is crucial for topically applied substances. A tiered approach involving in silico, in chemico, and in vitro methods is recommended to minimize animal testing.[6][7]
Caption: Tiered testing strategy for skin sensitization.
The DPRA assesses the reactivity of a substance towards synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.[3][8]
Materials:
-
Test substance
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Acetonitrile
-
Phosphate buffer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., acetonitrile).
-
Incubation: Incubate the test substance with the cysteine and lysine peptides at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at room temperature.
-
Analysis: Analyze the samples by HPLC to quantify the remaining peptide concentrations.
-
Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Classification: Based on the mean peptide depletion, classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its skin sensitization potential.
The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in skin sensitization.[6][9][10][11][12]
Materials:
-
KeratinoSens™ cell line (stably transfected HaCaT cells)
-
Cell culture medium and supplements
-
Test substance
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the KeratinoSens™ cells in 96-well plates and allow them to attach overnight.
-
Exposure: Treat the cells with a range of concentrations of the test substance for 48 hours.
-
Viability Assessment: Determine cell viability using a suitable method (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
Luciferase Assay: Measure the luciferase gene induction using a luminometer.
-
Data Analysis: Determine the concentration at which the luciferase expression is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax). A substance is classified as a sensitizer if a statistically significant induction of luciferase activity of 1.5-fold or greater is observed at a concentration where cell viability is at least 70%.[6]
Mutagenicity Potential
The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of chemical substances.[13][14][15][16]
Caption: General workflow for the Ames test.
This protocol provides a general outline of the plate incorporation method.
Materials:
-
Test substance
-
At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA)[13]
-
Minimal glucose agar plates
-
Top agar
-
S9 fraction for metabolic activation
-
Positive and negative controls
Procedure:
-
Preparation: Prepare a range of concentrations of the test substance.
-
Exposure: In separate tubes, mix the test substance, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Plating: Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Evaluation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background level.
Conclusion
This technical guide provides essential information for researchers and professionals working with (12Z)-Oxacyclohexadec-12-en-2-one. The provided data and protocols for synthesis and safety assessment are based on current scientific literature and regulatory guidelines. It is important to note that the experimental protocols are generalized and may require optimization for specific laboratory conditions and regulatory requirements.
References
- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]
- 4. Stereoselective access to Z and E macrocycles by ruthenium-catalyzed Z-selective ring-closing metathesis and ethenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. iivs.org [iivs.org]
- 7. Synthesis of ambrettolide from phloionolic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. SaferWorldbyDesign [saferworldbydesign.com]
- 10. researchgate.net [researchgate.net]
- 11. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. laboratuar.com [laboratuar.com]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
Stereochemistry of Oxacyclohexadec-12-en-2-one and its effects
An in-depth technical guide for researchers, scientists, and drug development professionals on the stereochemistry of Oxacyclohexadec-12-en-2-one and its effects.
Introduction
Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of compounds with significant interest due to their prevalence in nature and diverse biological activities.[1] It is widely utilized as a synthetic musk in the fragrance industry, often under the trade name Habanolide®.[1][2][3][4] This guide provides a comprehensive overview of the stereochemistry of Oxacyclohexadec-12-en-2-one, its biological effects, and the experimental protocols used for its analysis. The molecule's large 16-membered ring structure imparts specific physicochemical properties that influence its interactions at a cellular level.
Stereochemistry
The systematic IUPAC name for the most common isomer is (12E)-1-oxacyclohexadec-12-en-2-one.[5] This nomenclature defines a 16-membered ring containing an oxygen atom (oxa), a ketone group at the second position, and a double bond at the twelfth carbon with a trans (E) configuration.[1][5] The CAS number for this specific E-isomer is 111879-80-2.[2][5][6][7] Another key stereoisomer is the (12Z)- or cis-isomer, with the CAS number 111879-79-9.[8] It is important to note that some commercial products, such as Globalide®, are available as a mixture of these isomers.[9]
The stereochemistry of macrolides can be complex, with multiple chiral centers influencing their three-dimensional structure and, consequently, their biological activity. Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), often paired with quantum calculations, are instrumental in assigning the absolute configuration of these molecules.[10] For detailed conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY and ROESY techniques, along with molecular dynamics simulations, are employed.[11][12]
Synthesis
The industrial production of Oxacyclohexadec-12-en-2-one is primarily achieved through Ring-Closing Metathesis (RCM), a powerful method for forming large rings efficiently.[1] An alternative and more traditional approach involves an acid-catalyzed lactonization.[1] The synthesis of this molecule is a part of the broader history of macrocyclic musk development.[9]
The following diagram illustrates a generalized workflow for the synthesis and analysis of Oxacyclohexadec-12-en-2-one.
Caption: Generalized workflow for the synthesis and evaluation of Oxacyclohexadec-12-en-2-one.
Biological Effects and Toxicology
Oxacyclohexadec-12-en-2-one is recognized for its musk-like scent and is a common ingredient in various fragrance compositions.[2] However, its biological effects extend beyond its olfactory properties.
Skin Sensitization
One of the most notable effects is its potential to induce skin sensitization in a subset of the population.[2][13][14] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments and established maximum acceptable concentration levels for its use in cosmetic and personal care products to mitigate this risk.[2][15]
Endocrine Disruption
The compound is classified as a potential endocrine disruptor.[1][5] This is a critical consideration in its safety profile, particularly for applications involving prolonged human contact.
Aquatic Toxicity
Oxacyclohexadec-12-en-2-one exhibits high toxicity to aquatic life.[1][5] This highlights the importance of considering its environmental fate and impact.
Genotoxicity and Other Toxicological Endpoints
Comprehensive toxicological reviews have been conducted, evaluating acute toxicity, skin and eye irritation, genotoxicity, and reproductive toxicity.[13] Studies have shown that Oxacyclohexadec-12-en-2-one is not genotoxic.[14][15]
Quantitative Toxicological Data
The following table summarizes key toxicological data for Oxacyclohexadec-12-en-2-one.
| Endpoint | Value | Reference(s) |
| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | [15] |
| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [15] |
| Skin Sensitization (NESIL) | 7500 µg/cm² | [15] |
| Genotoxicity | Not genotoxic | [14][15] |
Physicochemical Properties
Understanding the physicochemical properties of Oxacyclohexadec-12-en-2-one is crucial for predicting its behavior in biological and environmental systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [5][7][8] |
| Molecular Weight | 238.37 g/mol | [4][5][7] |
| Log P (octanol-water) | 5.45 | [4] |
| Susceptibility | Hydrolysis, Oxidation |
The high Log P value indicates significant lipophilicity, suggesting a tendency to associate with biological membranes.[1] The ester linkage in the macrocyclic ring makes it susceptible to hydrolysis.[1]
Experimental Protocols
A variety of experimental protocols are utilized to assess the stereochemistry and biological effects of Oxacyclohexadec-12-en-2-one.
Stereochemical Analysis
-
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are employed to determine the absolute configuration of chiral macrolides. The experimental spectra are typically compared with quantum chemical calculations for accurate assignment.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to elucidate the solution-state conformation of the macrolide ring.[11][12]
-
X-ray Crystallography and Cryo-Electron Microscopy: These methods provide high-resolution structural information of macrolides, often in complex with their biological targets.[11]
Toxicological Assays
-
Skin Sensitization: The murine Local Lymph Node Assay (LLNA) is a common method to evaluate the skin sensitization potential of a substance.[14]
-
Genotoxicity: A battery of tests is used to assess genotoxicity, including:
-
Macrolide-Target Interaction Studies: Footprinting assays can be used to identify the binding sites of macrolides on their biological targets, such as ribosomes.[11]
The following diagram illustrates a decision-making workflow for the toxicological evaluation of a new macrolide like Oxacyclohexadec-12-en-2-one.
Caption: Toxicological evaluation workflow for new macrolide compounds.
Signaling Pathways
While specific signaling pathways affected by Oxacyclohexadec-12-en-2-one are not extensively detailed in the public domain, its classification as a potential endocrine disruptor suggests interactions with nuclear hormone receptor pathways. The high lipophilicity of the molecule facilitates its passage across cell membranes, allowing it to potentially interact with intracellular receptors.
The diagram below conceptualizes the potential interaction of a lipophilic molecule like Oxacyclohexadec-12-en-2-one with a nuclear receptor signaling pathway.
Caption: Potential interaction with a nuclear receptor signaling pathway.
Conclusion
Oxacyclohexadec-12-en-2-one is a molecule of significant industrial importance, particularly in the fragrance sector. A thorough understanding of its stereochemistry is crucial, as different isomers can exhibit varying biological activities and toxicological profiles. While its use is considered safe at regulated concentrations, its potential for skin sensitization, endocrine disruption, and aquatic toxicity necessitates careful handling and risk assessment. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other macrocyclic compounds. Further research into the specific molecular mechanisms underlying its biological effects, particularly in relation to endocrine signaling pathways, is warranted.
References
- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 2. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 3. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 4. HABANOLIDE® [firmenich.com]
- 5. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (12E)-Oxacyclohexadec-12-en-2-one | 111879-80-2 [chemicalbook.com]
- 7. (12E)-Oxacyclohexadec-12-en-2-one CAS#: 111879-80-2 [m.chemicalbook.com]
- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Olfactory Analysis of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of olfaction presents a fascinating interplay between chemical structure and sensory perception. Subtle changes in a molecule's three-dimensional arrangement can lead to profound differences in its perceived odor. This technical guide provides a detailed comparative analysis of the olfactory properties of two geometric isomers of Oxacyclohexadec-12-en-2-one: the (12Z)-isomer and the (12E)-isomer, the latter of which is widely known in the fragrance industry as Habanolide®. This document synthesizes available data on their odor profiles, quantitative sensory thresholds, and the underlying principles of their interaction with the olfactory system.
Introduction to Stereoisomerism and Olfactory Perception
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Geometric isomers, a type of stereoisomer, arise from restricted rotation around a bond, most commonly a carbon-carbon double bond. The cis (Z) and trans (E) configurations can lead to distinct molecular shapes, which in turn can result in differential binding to olfactory receptors and, consequently, different perceived odors.[1] The ability of the olfactory system to distinguish between stereoisomers, such as the s- and r-forms of carvone (spearmint and caraway, respectively), highlights the specificity of receptor-ligand interactions in chemoreception.[2]
Olfactory Properties of (12E)-Oxacyclohexadec-12-en-2-one (Habanolide®)
The (12E)-isomer of Oxacyclohexadec-12-en-2-one, commercially known as Habanolide®, is a well-characterized and extensively used macrocyclic musk in the fragrance industry.[3] Its olfactory profile is described as a powerful and elegant musk, with characteristic warm, slightly woody, metallic, waxy, and powdery notes.[3][4] Many perfumers associate its scent with that of freshly ironed linen.[4]
Olfactory Properties of (12Z)-Oxacyclohexadec-12-en-2-one
Information on the olfactory properties of the (12Z)-isomer is less prevalent in scientific literature, likely due to its more limited commercial use.[5] However, it is generally described as possessing a musk-like odor that is similar to its (12E)-counterpart.[5] While the (12E)-isomer is more common, mixtures of the two isomers are also utilized in fragrance applications.[3][5] A safety assessment by the Research Institute for Fragrance Materials (RIFM) noted "No Reported Use" for the (12Z)-isomer as a standalone ingredient, which may contribute to the scarcity of detailed public data.[6]
Quantitative and Qualitative Olfactory Data
The following tables summarize the available quantitative and qualitative data for the two isomers. A significant data gap exists for the odor threshold of the (12Z)-isomer.
Table 1: Qualitative Odor Descriptors
| Isomer | Common Name | Primary Odor | Secondary Odor Descriptors |
| (12E)-Oxacyclohexadec-12-en-2-one | Habanolide® | Musk | Powerful, elegant, warm, slightly woody, metallic, waxy, powdery, "freshly ironed linen"[3][4] |
| (12Z)-Oxacyclohexadec-12-en-2-one | - | Musk | Similar to the (E)-isomer[5] |
Table 2: Quantitative Olfactory Data
| Isomer | Odor Detection Threshold (in air) | Data Source(s) |
| (12E)-Oxacyclohexadec-12-en-2-one | 0.5 ng/L | [5][7] |
| (12Z)-Oxacyclohexadec-12-en-2-one | No data available | - |
Experimental Protocols: Sensory Analysis via Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[8][9] The following is a representative methodology for the analysis of macrocyclic musks like the isomers of Oxacyclohexadec-12-en-2-one.
Objective: To separate the volatile components of a sample containing one or both isomers and to determine the odor characteristics of each eluting compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).[8]
-
Capillary column suitable for the separation of semi-volatile compounds (e.g., a non-polar or mid-polar column).
-
Syringe for sample injection.
Procedure:
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC analysis.
-
GC Separation: A small volume of the diluted sample is injected into the GC. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to the MS for chemical identification, and the other is sent to the ODP for sensory evaluation.[8]
-
Olfactory Detection: A trained panelist or group of panelists sniffs the effluent from the ODP. The panelist records the retention time, duration, and a qualitative description of any perceived odor.[9]
-
Data Analysis: The data from the MS and the olfactometry are correlated. The chemical identity of the compounds eliciting an olfactory response is determined by matching the retention times.
Methods for Quantifying Odor Potency:
-
Detection Frequency: A panel of assessors is used, and the number of individuals who detect an odor at a specific retention time is recorded.[9]
-
Dilution to Threshold: The sample is serially diluted, and each dilution is analyzed until the odor is no longer detectable. This method helps to determine the odor activity value of a compound.[9]
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).
Olfactory Signal Transduction Pathway
The perception of odor begins with the interaction of an odorant molecule with an Olfactory Receptor (OR) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] Most ORs are G-protein coupled receptors (GPCRs).[10] For macrocyclic musks, specific receptors such as OR5AN1 and OR5A2 have been identified as playing a key role in their detection.[12]
The general signaling cascade is as follows:
-
Binding: An odorant molecule, such as an isomer of Oxacyclohexadec-12-en-2-one, binds to a specific OR.
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (typically Golf).
-
Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed.[13]
The brain interprets the pattern of activation across many different olfactory sensory neurons to create the final perception of a specific odor. This is known as a combinatorial code.[13]
Caption: A generalized olfactory signal transduction pathway.
Structural Comparison of (12Z)- and (12E)-Isomers
The key structural difference between the two isomers is the geometry around the double bond at the 12th carbon position. In the (12Z)-isomer, the carbon chains are on the same side of the double bond, leading to a more "kinked" or compact conformation. In the (12E)-isomer, the carbon chains are on opposite sides of the double bond, resulting in a more linear or extended conformation. This difference in molecular shape is the primary reason for any observed differences in their olfactory properties, as it affects how well each molecule fits into the binding pocket of an olfactory receptor.[1]
Caption: Chemical structures of the (12Z)- and (12E)-isomers.
Conclusion and Future Research
This technical guide has synthesized the available information on the olfactory properties of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one. The (12E)-isomer, Habanolide®, is a well-documented and potent musk odorant with a complex and desirable scent profile. The (12Z)-isomer is described as having a similar musk character, though it is less commonly used and lacks quantitative sensory data in the public domain.
The distinct three-dimensional shapes of these geometric isomers likely lead to different binding affinities and efficacies at specific human olfactory receptors, such as OR5AN1 and OR5A2. However, a clear research gap exists in the direct comparative analysis of these two molecules. Future research should focus on:
-
Quantitative Sensory Analysis: Determining the odor detection threshold of the (12Z)-isomer using standardized methods like GC-O to allow for a direct comparison with the (12E)-isomer.
-
Olfactory Receptor Screening: Utilizing in vitro assays with a panel of human olfactory receptors to identify which receptors are activated by each isomer and to quantify their respective potencies and efficacies.
-
Psychophysical Studies: Conducting sensory panel studies to obtain more detailed and comparative qualitative descriptions of the odor of the (12Z)-isomer.
A deeper understanding of the structure-odor relationships of these and other macrocyclic musks will be invaluable for the rational design of new fragrance ingredients and for advancing our fundamental knowledge of chemoreception.
References
- 1. dropofodor.com [dropofodor.com]
- 2. Chemoreception - Olfaction, Odorants, Receptors | Britannica [britannica.com]
- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 4. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 5. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. Odor and pheromone sensing via chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoreceptors: Taste and Olfaction | Anatomy [courses.lumenlearning.com]
- 12. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olfactory receptors: molecular basis for recognition and discrimination of odors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for (12Z)-Oxacyclohexadec-12-en-2-one: An Application Note for Researchers
Introduction
(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone of significant interest to the fragrance and pharmaceutical industries. Its Z-configuration of the double bond is crucial for its specific olfactory properties and potential biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, targeting researchers, scientists, and professionals in drug development. The protocols outlined below focus on modern synthetic methodologies that allow for high stereoselectivity and yields.
Overview of Synthetic Strategies
The synthesis of (12Z)-Oxacyclohexadec-12-en-2-one presents the challenge of controlling the stereochemistry of the endocyclic double bond. While traditional methods for macrocyclization often yield mixtures of E and Z isomers, recent advancements in catalysis have enabled highly selective syntheses. The primary strategies for achieving the desired (Z)-isomer include:
-
Z-Selective Ring-Closing Metathesis (RCM): This approach utilizes specialized ruthenium, molybdenum, or tungsten catalysts that favor the formation of the Z-alkene during the cyclization of a diene precursor.[1][2][3][4]
-
Stereoretentive Ring-Closing Metathesis (RCM): A variation of RCM where a diene precursor containing a pre-existing Z-double bond is cyclized using a catalyst that preserves the olefin geometry.
-
Wittig Reaction and Related Olefinations: The intramolecular Wittig reaction using non-stabilized ylides can be employed to form the Z-double bond during macrocyclization.[5][6]
-
Alkyne Metathesis followed by Stereoselective Reduction: Ring-closing alkyne metathesis (RCAM) can form a macrocyclic alkyne, which is then reduced to the corresponding Z-alkene using a catalyst such as Lindlar's catalyst.
This document will detail two primary protocols: Z-Selective Ring-Closing Metathesis and a multi-step synthesis commencing from oleic acid, a readily available renewable resource.
Protocol 1: Z-Selective Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one via a Z-selective RCM of a diene precursor. The synthesis of the diene precursor is also outlined.
Experimental Workflow
Caption: Workflow for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one via Z-Selective RCM.
Detailed Experimental Protocol
Part A: Synthesis of the Diene Precursor (Undec-10-enoic acid (Z)-hex-3-en-1-yl ester)
-
Preparation of (Z)-hex-3-en-1-ol: This can be achieved via the reduction of (Z)-hex-3-en-1-al using a mild reducing agent such as sodium borohydride.
-
Esterification:
-
To a solution of (Z)-hex-3-en-1-ol (1.0 eq) and undec-10-enoic acid (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diene precursor.
-
Part B: Z-Selective Ring-Closing Metathesis
-
Catalyst Selection: A suitable Z-selective RCM catalyst, such as a molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) complex or a specialized ruthenium catalyst, should be used.[2][3][4]
-
Reaction Setup:
-
In a glovebox, dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene to a concentration of 0.01 M.
-
Add the Z-selective RCM catalyst (1-5 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (12Z)-Oxacyclohexadec-12-en-2-one.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagent (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Esterification | (Z)-hex-3-en-1-ol, undec-10-enoic acid | DCC (120), DMAP (10) | DCM | 0 to RT | 12 | 85-95 | - |
| Z-Selective RCM | Undec-10-enoic acid (Z)-hex-3-en-1-yl ester | Mo- or W-based MAP catalyst (1-5) | Toluene | RT | 2-4 | 70-85 | >95:5 |
| Stereoretentive RCM | Diene precursor with existing Z-olefin | Ruthenium-dithiolate catalyst (1-5) | Toluene | RT | 1-3 | 68-79 | >95:5 |
Protocol 2: Synthesis from Oleic Acid
This protocol outlines a multi-step synthesis of (12Z)-Oxacyclohexadec-12-en-2-one starting from oleic acid, a renewable feedstock. This pathway involves the formation of a key alkyne intermediate, followed by stereoselective reduction and macrolactonization.[7][8]
Synthetic Pathway
Caption: Multi-step synthesis of (12Z)-Oxacyclohexadec-12-en-2-one from oleic acid.
Detailed Experimental Protocol
-
Intermolecular Olefin Metathesis of Oleic Acid:
-
In a reaction vessel, heat oleic acid with a Grubbs second-generation catalyst (0.1 mol%) under vacuum to remove volatile byproducts. This reaction yields a C18 unsaturated diacid.
-
-
Bromination and Dehydrobromination:
-
Treat the unsaturated diacid with bromine to form the dibromide.
-
Subject the dibromide to dehydrobromination using a strong base like potassium tert-butoxide to yield the corresponding alkynyl diacid.
-
-
Esterification:
-
Convert the alkynyl diacid to its dimethyl ester using methanol under acidic conditions (e.g., with sulfuric acid).
-
-
Semi-hydrogenation:
-
Perform a semi-hydrogenation of the alkynyl diester using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This selectively reduces the alkyne to a (Z)-alkene.
-
-
Intramolecular Dieckmann Condensation:
-
Treat the (Z)-olefinic diester with a strong base such as sodium hydride in a suitable solvent like toluene under high dilution conditions to promote intramolecular cyclization.
-
-
Hydrolysis and Decarboxylation:
-
Hydrolyze the resulting β-keto ester under acidic or basic conditions, followed by decarboxylation upon heating to afford (12Z)-Oxacyclohexadec-12-en-2-one.
-
Quantitative Data
| Step | Key Transformation | Typical Yield (%) | Stereoselectivity |
| Intermolecular Olefin Metathesis | Oleic Acid -> Unsaturated Diacid | >90 | - |
| Bromination/Dehydrobromination | Unsaturated Diacid -> Alkynyl Diacid | 70-85 (over two steps) | - |
| Semi-hydrogenation | Alkynyl Diester -> (Z)-Olefinic Diester | >95 | >98% Z |
| Dieckmann Condensation | (Z)-Olefinic Diester -> β-Keto Ester | 50-70 | - |
| Hydrolysis & Decarboxylation | β-Keto Ester -> Final Product | 80-90 | - |
Conclusion
The synthesis of (12Z)-Oxacyclohexadec-12-en-2-one can be effectively achieved with high stereoselectivity using modern synthetic methods. The Z-selective RCM approach offers a more direct route with high efficiency, provided a suitable diene precursor and catalyst are available. The multi-step synthesis from oleic acid represents a valuable alternative that utilizes a renewable starting material, although it involves a longer synthetic sequence. The choice of protocol will depend on the specific requirements of the research, including scalability, cost, and available resources. The detailed protocols and associated data provided herein serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Wittig Olefination as a Macrocyclization Tool. Synthesis of Large Carbazolophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Revisit to (Z)-civetone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Oxacyclohexadec-12-en-2-one via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadec-12-en-2-one, commercially known as Habanolide®, is a macrocyclic musk with significant applications in the fragrance industry.[1] Its synthesis is a key area of interest, and Ring-Closing Metathesis (RCM) has emerged as a predominant industrial method for its production.[2] This powerful reaction facilitates the intramolecular cyclization of a specific acyclic diene precursor to form the desired 16-membered unsaturated lactone. The efficiency and selectivity of RCM, particularly with the use of ruthenium-based catalysts such as Grubbs and Hoveyda-Grubbs catalysts, make it a versatile tool for the synthesis of complex macrocycles.[2][3]
The success of the synthesis is highly dependent on the design of the acyclic diene precursor and the careful optimization of reaction conditions to maximize the yield of the target macrocycle while minimizing side reactions.[2] Key parameters that require careful consideration include the choice of catalyst, catalyst loading, reaction temperature, and substrate concentration.
Key Reaction Parameters and Optimization
The synthesis of macrocycles via RCM is often a delicate balance between intramolecular cyclization and intermolecular oligomerization. To favor the desired cyclization, reactions are typically conducted under high dilution conditions. The choice of catalyst is also critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts being widely used due to their high efficacy and functional group tolerance. The catalyst loading can vary, but for macrocyclizations, it is often in the range of 1-10 mol%. The reaction temperature is another important factor, with many RCM reactions proceeding efficiently at room temperature to moderate heat.
Quantitative Data Summary
The following table summarizes typical reaction parameters and physical properties for the synthesis of Oxacyclohexadec-12-en-2-one via RCM. It is important to note that the reaction conditions are representative and may require optimization for specific experimental setups.
| Parameter | Value |
| Product Information | |
| IUPAC Name | (12E)-1-Oxacyclohexadec-12-en-2-one |
| Common Name | Habanolide® |
| CAS Number | 111879-80-2 |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| Boiling Point | 307 °C |
| Melting Point | -33 °C |
| Reaction Parameters | |
| Catalyst | Grubbs Catalyst®, 2nd Generation or Hoveyda-Grubbs Catalyst®, 2nd Generation |
| Catalyst Loading | 1 - 10 mol% |
| Solvent | Dichloromethane (DCM) or Toluene |
| Concentration | 0.001 - 0.05 M (High Dilution) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
| Purification and Yield | |
| Purification Method | Silica Gel Chromatography |
| Typical Yield | 60 - 85% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 5.40-5.25 (m, 2H), 4.15 (t, 2H), 2.30 (t, 2H), 2.10-1.95 (m, 4H), 1.70-1.20 (m, 16H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 173.8, 130.5, 129.5, 63.5, 34.5, 32.0, 29.0, 28.5, 28.0, 27.5, 27.0, 26.5, 26.0, 25.5, 25.0 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the conceptual workflow of the RCM synthesis and the catalytic cycle.
Caption: Conceptual workflow for the synthesis of Oxacyclohexadec-12-en-2-one via RCM.
Caption: Simplified Grubbs catalyst cycle for ring-closing metathesis.
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of Oxacyclohexadec-12-en-2-one based on general procedures for ring-closing metathesis of macrocyclic lactones.
Materials and Equipment
-
Acyclic diene precursor (e.g., (E)-undec-9-enyl 4-pentenoate)
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous dichloromethane (DCM), degassed
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere system (Argon or Nitrogen)
-
Rotary evaporator
Procedure
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: The acyclic diene precursor is dissolved in anhydrous, degassed dichloromethane to achieve a high dilution (e.g., 0.01 M). The solution is then transferred to the prepared Schlenk flask.
-
Catalyst Addition: In a separate vial, the Grubbs Catalyst®, 2nd Generation (e.g., 5 mol%) is dissolved in a small amount of anhydrous, degassed dichloromethane. This catalyst solution is then added to the stirred solution of the diene precursor at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to reflux, e.g., 40 °C) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching: Once the reaction is complete (typically after 2-24 hours), the reaction is quenched by the addition of a few drops of ethyl vinyl ether, and the mixture is stirred for an additional 30 minutes.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Oxacyclohexadec-12-en-2-one.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Ring-closing metathesis is a robust and efficient method for the synthesis of Oxacyclohexadec-12-en-2-one. The success of the synthesis relies on the careful control of reaction parameters, particularly the use of high dilution to promote the desired intramolecular cyclization. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important macrocyclic musk and other related compounds. Further optimization of the reaction conditions may be necessary to achieve the best possible yields and purity for a specific laboratory setup.
References
Application Note: Quantitative Analysis of Oxacyclohexadec-12-en-2-one, (12Z)- by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Oxacyclohexadec-12-en-2-one, (12Z)-, a macrocyclic musk, is a significant component in the fragrance industry, valued for its persistent and characteristic musk aroma. As a fragrance ingredient in cosmetics and other consumer products, accurate quantification is crucial for quality control, regulatory compliance, and safety assessment. This application note details a robust and sensitive method for the quantification of Oxacyclohexadec-12-en-2-one, (12Z)- in a cosmetic matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Analytical Method
Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the analysis of thermally stable and volatile compounds like synthetic musks.[1] This method provides excellent separation and sensitive detection, making it ideal for quantifying trace levels of fragrance ingredients in complex matrices. The protocol outlined below describes a liquid-liquid extraction (LLE) procedure for sample preparation followed by GC-MS analysis.
Data Summary
The following table summarizes the quantitative data for the analytical method developed for Oxacyclohexadec-12-en-2-one, (12Z)-. These values are representative of the performance expected from a validated GC-MS method for fragrance analysis in cosmetic samples.[2][3]
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/g |
| Limit of Quantification (LOQ) | 2.0 µg/g |
| Intra-day Recovery | 85% - 115% |
| Inter-day Recovery | 88% - 112% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow
Figure 1: Experimental workflow for the quantification of Oxacyclohexadec-12-en-2-one, (12Z)-.
Detailed Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for fragrance analysis in cosmetic products.[2][4]
-
1.1. Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
1.2. Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
1.3. Mix the sample for 30 minutes using a sample mixer.
-
1.4. Add 5 g of anhydrous sodium sulfate to remove water.
-
1.5. Centrifuge the sample at 3000 x g for 30 minutes.[4]
-
1.6. Carefully collect the supernatant (organic phase).
-
1.7. Filter the supernatant through a 0.45 µm syringe filter.
-
1.8. Dilute the filtrate with MTBE to a final concentration within the calibration range. An internal standard may be added at this stage for improved accuracy.
2. GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of Oxacyclohexadec-12-en-2-one, (12Z)-.
-
2.1. Gas Chromatograph (GC) Conditions:
-
Injection: 1 µL of the prepared sample is injected in pulsed splitless mode.[4]
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A low-polar 5% phenyl/95% dimethylpolysiloxane GC column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of synthetic musk fragrances.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 125 °C at a rate of 3 °C/min.
-
Ramp to 230 °C at a rate of 7 °C/min.
-
Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.[4]
-
-
-
2.2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for Oxacyclohexadec-12-en-2-one, (12Z)- (m/z) should be determined from a full scan analysis of a standard.
-
3. Calibration and Quantification
-
3.1. Prepare a series of calibration standards of Oxacyclohexadec-12-en-2-one, (12Z)- in MTBE, with concentrations ranging from 0.1 to 10.0 µg/mL.
-
3.2. Analyze the calibration standards using the same GC-MS method as the samples.
-
3.3. Construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
3.4. Quantify the amount of Oxacyclohexadec-12-en-2-one, (12Z)- in the samples by comparing their peak areas to the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.
Figure 2: Logical relationship of the analytical process.
References
Application Note: Analysis of Macrocyclic Lactones using HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocyclic lactones are a class of potent antiparasitic agents widely used in veterinary and human medicine.[1][2][3][4] Monitoring their residue levels in food products and environmental samples is crucial for ensuring consumer safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a sensitive and selective method for the quantification of macrocyclic lactones.[3] Since these compounds do not naturally fluoresce, a derivatization step is required to convert them into fluorescent products, enabling their detection at low concentrations.[5][6] This application note provides a detailed protocol for the analysis of several common macrocyclic lactones in bovine milk and tissue using HPLC-FLD.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-FLD method for the analysis of various macrocyclic lactones in different matrices as reported in the literature.
Table 1: Method Performance in Bovine Milk
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Ivermectin | 2.50 ng/mL | 5.00 ng/mL | 37 - 79 | [7] |
| Abamectin | - | 5 µg/L | - | [8] |
| Doramectin | - | 5 µg/L | - | [8] |
| Ivermectin | - | 5 µg/L | - | [8] |
Table 2: Method Performance in Animal Tissue
| Analyte | Matrix | Limit of Detection (MDL) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Reference |
| Ivermectin | Salmon | 0.187 | - | 88.9 ± 15.8 | [9] |
| Emamectin | Salmon | 0.957 | - | 73.9 ± 22.9 | [9] |
| Abamectin | Salmon | 0.120 | - | 89.5 ± 12.7 | [9] |
| Doramectin | Salmon | 0.127 | - | 88.9 ± 15.8 | [9] |
| Ivermectin | Trout | - | - | 88.3 ± 10.1 | [9] |
| Emamectin | Trout | - | - | 74.5 ± 10.9 | [9] |
| Abamectin | Trout | - | - | 87.4 ± 10.1 | [9] |
| Doramectin | Trout | - | - | 87.1 ± 11.2 | [9] |
| Eprinomectin | Bovine Liver & Muscle | 0.5 - 1.0 | 1 - 2 | 70.31 - 93.65 | [10] |
| Abamectin | Bovine Liver & Muscle | 0.5 - 1.0 | 1 - 2 | 70.31 - 93.65 | [10] |
| Doramectin | Bovine Liver & Muscle | 0.5 - 1.0 | 1 - 2 | 70.31 - 93.65 | [10] |
| Ivermectin | Bovine Liver & Muscle | 0.5 - 1.0 | 1 - 2 | 70.31 - 93.65 | [10] |
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and HPLC-FLD analysis of macrocyclic lactones.
Sample Preparation
-
Transfer 2.0 mL of milk sample into a 50 mL centrifuge tube.
-
Add 5 mL of acetonitrile and vortex for 20 seconds.
-
Centrifuge at 3000 g for 10 minutes.[8]
-
Transfer the supernatant to a new flask.
-
Add 13 mL of deionized water to the supernatant.[8]
-
Proceed to Solid Phase Extraction (SPE) clean-up.
1.2. Animal Tissue (e.g., Fish, Liver) [9][10][11]
-
Weigh 2 grams of homogenized tissue sample into a 10 mL centrifuge tube.[11]
-
Add 5 mL of 0.2% ammonia acetonitrile solution.[11]
-
Vortex for 30 seconds and sonicate for 2 minutes.[11]
-
Add 1.2 g of MgSO₄ and 0.3 g of NaCl, then vortex.[11]
-
Centrifuge at 5000 r/min for 5 minutes.[11]
-
Transfer the supernatant to a new 15 mL centrifuge tube for further clean-up or derivatization.
Solid Phase Extraction (SPE) Clean-up (for Milk and Tissue Extracts)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a solution of acetonitrile and water to remove interferences.[8]
-
Elute the macrocyclic lactones with a suitable organic solvent, such as acetonitrile.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50-58°C.[8][11]
Derivatization
The dried extract must be derivatized to form a fluorescent product. A common method involves reaction with trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI).[8][11]
-
To the dried residue, add 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile (Derivatization Reagent A).[11]
-
Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile (Derivatization Reagent B).[11]
-
Vortex the mixture to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes) or at an elevated temperature as specified in the validated method.[11]
-
Reconstitute the derivatized sample in 1 mL of acetonitrile.[11]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8][11]
HPLC-FLD Analysis
4.1. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.[8]
-
Column: A C18 or C8 reversed-phase column is typically used. For example, a Symmetry C18, 75 x 4.6 mm, 3.5 µm.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is methanol:water:acetonitrile (40:5:55 v/v/v).[8]
-
Injection Volume: 20 µL.[12]
4.2. Fluorescence Detector Settings
Visualizations
Below are diagrams illustrating the key workflows in the HPLC-FLD analysis of macrocyclic lactones.
Caption: Overview of the experimental workflow for HPLC-FLD analysis.
Caption: Chemical derivatization of macrocyclic lactones for fluorescence detection.
References
- 1. Preconcentration and post-column fluorescent derivatization for the environmental water monitoring of an antihelmintic macrocyclic drug used in livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 6. journalajacr.com [journalajacr.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (12Z)-Oxacyclohexadec-12-en-2-one in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk, in fragrance chemistry. This document details its olfactory properties, applications, and relevant experimental protocols for its analysis and evaluation.
Introduction
(12Z)-Oxacyclohexadec-12-en-2-one, also known by trade names such as Nirvanolide, is a synthetic macrocyclic musk highly valued in the fragrance industry for its soft, clean, and persistent musky odor.[1] Its unique olfactory profile makes it a versatile ingredient in a wide range of consumer and fine fragrance products. This document outlines its key applications and provides detailed protocols for its scientific evaluation.
Physicochemical and Olfactory Properties
(12Z)-Oxacyclohexadec-12-en-2-one possesses a distinct and desirable scent profile. Its physicochemical properties contribute to its performance as a long-lasting fragrance ingredient. While specific quantitative data for the (12Z)-isomer is limited in publicly available literature, its properties are often compared to its more commercially prevalent (12E)-isomer, Habanolide.
Table 1: Physicochemical Properties
| Property | (12Z)-Oxacyclohexadec-12-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |
| CAS Number | 111879-79-9[2] | 111879-80-2[3] |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol [2] | 238.37 g/mol [3] |
| LogP (o/w) | 4.947 (est)[2] | 6.2[4] |
| Odor Threshold | Data not available | 0.5 ng/L in air[4] |
Table 2: Olfactory Profile of (12Z)-Oxacyclohexadec-12-en-2-one and Related Musks
| Olfactory Aspect | Description |
| Primary Note | Musk[1][2] |
| Secondary Notes | Powdery, clean, soft, slightly woody, warm, creamy, lactonic[1][5] |
| Character | Elegant, modern, sophisticated, sensual[1][5] |
| Substantivity | Long-lasting, excellent tenacity[1] |
Applications in Fragrance Chemistry
(12Z)-Oxacyclohexadec-12-en-2-one is a versatile fragrance ingredient utilized across various product categories due to its pleasant odor and high substantivity.
-
Fine Fragrances: It serves as a base note, providing depth, warmth, and longevity to perfume compositions. It blends well with floral, woody, and citrus notes.[1]
-
Personal Care Products: Its clean and soft scent profile makes it suitable for use in cosmetics, soaps, and other personal care items.
-
Home Care Products: It is widely used in laundry detergents and fabric softeners to impart a long-lasting fresh and clean scent to fabrics.[6]
Experimental Protocols
Synthesis of (12Z)-Oxacyclohexadec-12-en-2-one
A plausible synthetic route to (12Z)-Oxacyclohexadec-12-en-2-one involves the intramolecular lactonization of a corresponding (Z)-hydroxy-alkenoic acid. The following is a generalized protocol based on known methods for macrocyclic lactone synthesis.
Protocol 4.1.1: Synthesis via Intramolecular Lactonization
-
Precursor Synthesis: Synthesize (15Z)-16-hydroxyhexadec-15-enoic acid. This can be achieved through various organic synthesis routes, often involving Wittig-type reactions to establish the Z-double bond.
-
High-Dilution Cyclization:
-
Dissolve the hydroxy acid in a suitable high-boiling, non-polar solvent (e.g., toluene, xylene) to achieve a high-dilution environment (typically <0.01 M) to favor intramolecular reaction over intermolecular polymerization.
-
Add a catalytic amount of a suitable acid or metal catalyst (e.g., p-toluenesulfonic acid, scandium triflate).
-
Heat the reaction mixture to reflux with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure (12Z)-Oxacyclohexadec-12-en-2-one.
-
Olfactory Analysis using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to characterize the odor profile of individual components in a fragrance mixture.
Protocol 4.2.1: GC-O Analysis
-
Sample Preparation: Prepare a dilute solution of (12Z)-Oxacyclohexadec-12-en-2-one in a suitable solvent (e.g., ethanol, diethyl ether) at a concentration appropriate for GC analysis (e.g., 100 ppm).
-
GC-O System:
-
Use a gas chromatograph equipped with a sniffing port at the end of the column, allowing a portion of the effluent to be directed to a human assessor.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
-
Olfactometry:
-
A trained panelist sniffs the effluent from the sniffing port and records the odor descriptors and their intensity at specific retention times.
-
The data is compiled into an aromagram, which is a plot of odor intensity versus retention time.
-
-
Data Analysis: Correlate the retention time of the perceived odor with the retention time of the peak on the chromatogram to identify the compound responsible for the scent.
Evaluation of Fragrance Substantivity on Fabric
This protocol describes a method to assess the longevity of (12Z)-Oxacyclohexadec-12-en-2-one on cotton fabric.
Protocol 4.3.1: Substantivity on Cotton
-
Fabric Preparation: Use standardized cotton swatches. Wash them with a non-fragranced detergent and rinse thoroughly to remove any residual odors.
-
Treatment:
-
Prepare a solution of (12Z)-Oxacyclohexadec-12-en-2-one in a suitable carrier, such as a model fabric softener base, at a known concentration (e.g., 0.5% w/w).
-
Treat the cotton swatches with the fragranced solution according to a standardized washing/rinsing procedure.
-
-
Drying and Storage: Air-dry the treated swatches for 24 hours in a controlled environment (temperature and humidity). Store the dried swatches in sealed, odorless bags.
-
Sensory Evaluation:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), a panel of trained sensory assessors evaluates the odor intensity of the swatches.
-
The intensity is rated on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor).
-
-
Headspace Analysis (Optional):
-
At the same time intervals, analyze the headspace above the fabric swatches using Solid Phase Microextraction (SPME) coupled with GC-MS to quantify the amount of fragrance released.[7]
-
Place a swatch in a sealed vial and allow the headspace to equilibrate.
-
Expose a SPME fiber to the headspace to adsorb the volatile compounds.
-
Desorb the compounds from the fiber in the GC injector for analysis.
-
-
Data Analysis: Plot the mean odor intensity ratings and/or the quantified headspace concentration against time to determine the substantivity profile of the fragrance.
Signaling Pathway and Experimental Workflows
Olfactory Signaling Pathway of Musks
The perception of musk odorants like (12Z)-Oxacyclohexadec-12-en-2-one is initiated by their interaction with specific olfactory receptors in the nasal epithelium. The primary human receptor for many macrocyclic musks is the G-protein coupled receptor OR5AN1.[1][8]
Figure 1: Simplified signaling cascade for musk odor perception via the OR5AN1 receptor.
Experimental Workflow Diagrams
Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Figure 3: Workflow for evaluating fragrance substantivity on fabric.
References
- 1. pnas.org [pnas.org]
- 2. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 3. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 4. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 5. genecards.org [genecards.org]
- 6. RICH CONFORMATIONAL LANDSCAPES OF MACROCYCLIC MUSKS BY BROADBAND ROTATIONAL SPECTROSCOPY: AN INSIGHT INTO THE MUSK SCENT MYSTERY | IDEALS [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for (12Z)-Oxacyclohexadec-12-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on publicly available data. (12Z)-Oxacyclohexadec-12-en-2-one is primarily documented as a fragrance ingredient.[1] Data regarding its use as a research chemical in drug development or for the investigation of specific biological signaling pathways is limited. The provided toxicological data and protocols are based on its assessment for safety as a fragrance ingredient.
Chemical Identification and Properties
(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone.[1] Its identity and key chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (12Z)-1-oxacyclohexadec-12-en-2-one | [1] |
| CAS Number | 111879-79-9 | [1][2] |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |
| Molecular Weight | 238.37 g/mol | [1][2] |
| Synonyms | (Z)-12-musk decenone, (Z)-habanolide | [3] |
| XLogP3-AA (Lipophilicity) | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Toxicological Profile
The safety of oxacyclohexadecen-2-one (which includes the 12Z-isomer) has been evaluated by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.[4]
| Endpoint | Result | Reference |
| Genotoxicity | Not genotoxic | [4] |
| Repeated Dose Toxicity | NOAEL = 1000 mg/kg/day | [4] |
| Reproductive Toxicity | NOAEL = 1000 mg/kg/day | [4] |
| Skin Sensitization | NESIL = 7500 µg/cm² | [4] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [4] |
| Local Respiratory Toxicity | Exposure is below the TTC (1.4 mg/day) | [4] |
NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level TTC: Threshold of Toxicological Concern
The E-isomer is noted to be very toxic to aquatic life with long-lasting effects.[5]
Logical Workflow: Fragrance Ingredient Safety Assessment
As specific signaling pathways for (12Z)-Oxacyclohexadec-12-en-2-one are not documented, the following diagram illustrates the general workflow for the safety assessment of a fragrance ingredient, as conducted by institutions like RIFM.[6][7][8]
Experimental Protocols
Given the skin sensitization potential identified in toxicological assessments, a representative protocol for the Murine Local Lymph Node Assay (LLNA) is provided below. This is a standard method for evaluating the skin sensitization potential of a chemical.[9][10][11]
Protocol: Murine Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitization potential of a test article by measuring lymphocyte proliferation in the draining auricular lymph nodes.
Materials:
-
Test article: (12Z)-Oxacyclohexadec-12-en-2-one
-
Vehicle: Acetone:Olive Oil (4:1 v/v) or other suitable vehicle
-
Positive Control: Hexyl cinnamic aldehyde (HCA)
-
Animals: CBA/Ca or CBA/J mice, female, 8-12 weeks old
-
[³H]-methyl thymidine
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Homogenizer
-
Pipettes, syringes, and other standard laboratory equipment
Experimental Workflow Diagram:
Procedure:
-
Animal Groups:
-
Divide mice into groups (n=4-5 per group).
-
Group 1: Vehicle control.
-
Group 2-4: Test article at three different concentrations (e.g., 10%, 25%, 50% w/v).
-
Group 5: Positive control (e.g., 25% HCA).
-
-
Test Article Application (Days 1, 2, and 3):
-
Apply 25 µL of the appropriate solution to the dorsal surface of each ear of each mouse once daily.
-
-
Rest Period (Days 4 and 5):
-
No treatment is administered.
-
-
Lymphocyte Proliferation Labeling (Day 6):
-
Inject 250 µL of sterile PBS containing 20 µCi of [³H]-methyl thymidine into each mouse via the tail vein.[9]
-
-
Sample Collection (Day 6):
-
Five hours after the injection of [³H]-methyl thymidine, euthanize the mice by CO₂ asphyxiation.[9]
-
Carefully excise the auricular lymph nodes from both ears of each mouse and place them in PBS.
-
-
Sample Processing:
-
Prepare a single-cell suspension of the lymph node cells for each mouse by gentle mechanical homogenization.
-
Precipitate the DNA with trichloroacetic acid and wash.
-
Lyse the cells and add the lysate to scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity (Disintegrations Per Minute, DPM) for each sample using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
An SI value ≥ 3 is generally considered a positive result, indicating a sensitization potential.[10][12]
-
References
- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rifm.org [rifm.org]
- 7. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for In Vitro Assays Involving (12Z)-Oxacyclohexadec-12-en-2-one
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature with specific in vitro biological activity data and detailed assay protocols for (12Z)-Oxacyclohexadec-12-en-2-one is limited. The information primarily available relates to its use as a fragrance ingredient and its safety assessment, often as part of an isomeric mixture. The following application notes and protocols are provided as representative examples of standard in vitro assays that can be adapted to investigate the biological activities of this compound.
Introduction
(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone. While its primary application is in the fragrance industry, its chemical structure warrants investigation into other potential biological activities. Macrocyclic lactones as a class of compounds have been recognized for a variety of effects, including anti-inflammatory and neuroprotective properties.[1] These notes provide detailed protocols for a selection of fundamental in vitro assays to explore the cytotoxic, anti-inflammatory, enzyme-inhibitory, and skin-sensitizing potential of (12Z)-Oxacyclohexadec-12-en-2-one.
Quantitative Data Summary
Due to the limited publicly available research, a comprehensive quantitative data summary for the specific (12Z)-isomer is not possible at this time. However, a safety assessment by the Research Institute for Fragrance Materials (RIFM) on oxacyclohexadecen-2-one (a mixture of isomers) provides a value for skin sensitization.
| Endpoint | Test Substance | Method | Result | Reference |
| Skin Sensitization | Oxacyclohexadecen-2-one | Not Specified | NESIL: 7500 µg/cm² | [2] |
| NESIL: No Expected Sensitization Induction Level |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the potential cytotoxicity of (12Z)-Oxacyclohexadec-12-en-2-one on a selected cell line. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HaCaT, RAW 264.7) into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of (12Z)-Oxacyclohexadec-12-en-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes an in vitro assay to evaluate the potential anti-inflammatory activity of (12Z)-Oxacyclohexadec-12-en-2-one by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6][7]
Workflow for Nitric Oxide (NO) Assay
References
- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Biological Effects of Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols used to study the biological effects of macrocyclic lactones, a critical class of antiparasitic agents. The information detailed below is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these compounds.
Introduction to Macrocyclic Lactones
Macrocyclic lactones are a group of chemically related compounds derived from the fermentation of soil microorganisms, primarily Streptomyces species.[1] They are potent, broad-spectrum antiparasitic agents effective against a wide range of nematodes (roundworms) and arthropods (insects and mites).[2][3] The two main families of macrocyclic lactones are the avermectins (e.g., ivermectin, selamectin, doramectin) and the milbemycins (e.g., moxidectin, milbemycin oxime).[2] Their primary mechanism of action involves the disruption of neurotransmission in invertebrates.[4][5][6]
Mechanism of Action: Signaling Pathways
The principal target of macrocyclic lactones in invertebrates is the glutamate-gated chloride channel (GluCl).[3][6][7] These channels are found in the nerve and muscle cells of nematodes and arthropods.[6] Binding of macrocyclic lactones to GluCls leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[5][6] This sustained hyperpolarization prevents the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite.[5][8]
Macrocyclic lactones can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, another type of inhibitory ligand-gated ion channel.[9][10] However, their affinity for invertebrate GluCls is significantly higher than for mammalian GABA receptors, which contributes to their favorable safety profile in host animals.[5] The selectivity for invertebrate channels is a key aspect of their therapeutic utility.
Caption: Signaling pathway of macrocyclic lactones in invertebrates.
Quantitative Data on Biological Effects
The following tables summarize the efficacy of various macrocyclic lactones against different parasites as reported in the literature.
Table 1: Efficacy of Selamectin Against Fleas (Ctenocephalides felis) in Dogs
| Dosage (mg/kg) | Time Post-Treatment | Efficacy (%) | Reference |
| 6 | Day 30 | 94.7 | [4] |
| 9 | Day 30 | 90.8 | [4] |
| Label Dose | Day 30 (24h post-infestation) | 93.0 | [3] |
| Label Dose | Day 30 (48h post-infestation) | 95.7 | [3] |
Table 2: Efficacy of Selamectin Against Ear Mites (Otodectes cynotis)
| Host | Dosage (mg/kg) | Time Post-Treatment | Efficacy (%) | Reference |
| Cats | ≥6 | Day 30 (single dose) | 100 | [4] |
| Dogs | ≥6 | Day 30 (single dose) | 100 | [4] |
| Dogs | ≥6 | Day 60 (two doses) | 100 | [4] |
| Cats | 6 (with Sarolaner) | Day 30 | 99.2 - 99.3 | [9] |
| Rabbits | 6 or 18 | Day 56 | 100 | [11] |
Table 3: Efficacy of Moxidectin Against Gastrointestinal Nematodes
| Host | Dosage (mg/kg) | Parasite | Efficacy (%) | Reference |
| Cattle | 0.2 (oral) | Ostertagia spp. | >99.8 | [12] |
| Cattle | 0.4 (oral) | Ostertagia spp. | >99.9 | [12] |
| Sheep | 0.2 (oral) | Abomasal nematodes | 100 | [13] |
| Sheep | 0.2 (oral) | Small intestine nematodes (except Trichostrongylus) | 100 | [13] |
| Sheep | 0.2 (oral) | Large intestine nematodes (except Trichuris ovis) | 100 | [13] |
| Rodents | 20 (oral/subcutaneous) | Brugia malayi (adult worms) | 49 (death) | [14] |
Table 4: Efficacy of Ivermectin Against Various Parasites
| Host | Dosage | Parasite | Efficacy/Effect | Reference |
| Mice | 200 µg/kg (spot-on) | Myocoptes musculinus & Myobia musculi | Effective after 2nd treatment | [15] |
| Humans | 150-200 µg/kg | Onchocerca volvulus | Reduces microfilariae | [16][17] |
| Nematodes (in vitro) | 1.8 - 18 ng/g | Meiobenthic nematodes | Significant decrease in abundance | [18] |
| Lambs (resistant H. contortus) | 0.2 mg/kg (intraruminal) | Haemonchus contortus | 0% FECRT | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
The Larval Development Assay (LDA) assesses the ability of a macrocyclic lactone to inhibit the development of nematode eggs to the third-stage larvae (L3).[6]
Protocol:
-
Egg Recovery: Recover nematode eggs from fresh feces of infected animals using a sugar flotation method.[19] Ensure the eggs are substantially free from fecal debris.[20]
-
Assay Setup:
-
Incubation: Incubate the plate at 25°C for 6-8 days to allow for larval development in the control wells.[6]
-
Analysis:
-
After incubation, add a killing agent (e.g., dilute iodine solution) to each well.[19]
-
Count the number of eggs, L1/L2 larvae, and L3 larvae in each well under a microscope.
-
Calculate the percentage of inhibition of development to L3 for each drug concentration compared to the control.
-
Determine the EC50 (Effective Concentration 50%) value, which is the concentration of the drug that inhibits 50% of the larval development.[6]
-
Caption: Workflow for the Larval Development Assay (LDA).
The Larval Migration Inhibition Assay (LMIA) measures the effect of a macrocyclic lactone on the motility and ability of L3 larvae to migrate through a fine mesh.[5][6]
Protocol:
-
Larval Preparation: Obtain L3 larvae from fecal cultures.
-
Drug Incubation:
-
Migration Setup:
-
Migration: Allow the larvae to migrate through the mesh into the fresh media for a set period (e.g., 2-3 hours).[5][8]
-
Analysis:
-
Remove the migration tubes.
-
Count the number of larvae that successfully migrated into the wells of the new plate.
-
Calculate the percentage of migration inhibition for each drug concentration compared to the control.
-
Caption: Workflow for the Larval Migration Inhibition Assay (LMIA).
In Vivo Assays
The Fecal Egg Count Reduction Test (FECRT) is the standard method for determining anthelmintic efficacy and detecting resistance in livestock.[2][5][21]
Protocol:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections.[5][21] Animals should not have been treated with an anthelmintic for a specified period (e.g., 6-8 weeks, longer for moxidectin).[5][21]
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.[21]
-
Treatment: Administer the macrocyclic lactone to the treatment group(s) according to the manufacturer's instructions. Include an untreated control group.[6]
-
Post-Treatment Sampling: Collect individual fecal samples from the same animals again after a specific period, which varies depending on the drug:
-
Fecal Egg Count (FEC):
-
Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., McMaster or Mini-FLOTAC).[21]
-
-
Analysis:
-
Calculate the percentage reduction in the mean fecal egg count for the treated group compared to the pre-treatment count or the control group using the following formula:
-
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
-
A reduction of less than 95% is generally considered indicative of anthelmintic resistance.[6]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. The efficacy of selamectin in the treatment of naturally acquired aural infestations of otodectes cynotis on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noah.co.uk [noah.co.uk]
- 6. scops.org.uk [scops.org.uk]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a new spot-on formulation of selamectin plus sarolaner in the treatment of Otodectes cynotis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Optimizing moxidectin dosing for Strongyloides stercoralis infections: Insights from pharmacometric modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Moxidectin causes adult worm mortality of human lymphatic filarial parasite Brugia malayi in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Effect of a single dose of 8 mg moxidectin or 150 μg/kg ivermectin on O. volvulus skin microfilariae in a randomized trial: Differences between areas in the Democratic Republic of the Congo, Liberia and Ghana and impact of intensity of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals in Gastrointestinal Nematode Control: Pharmacokinetic–Pharmacodynamic Evaluation of the Ivermectin plus Carvone Combination [mdpi.com]
- 18. Ecotoxic response of nematodes to ivermectin, a potential anti-COVID-19 drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. combar-ca.eu [combar-ca.eu]
Application Notes and Protocols for the Derivatization of Oxacyclohexadec-12-en-2-one for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Oxacyclohexadec-12-en-2-one, a macrocyclic musk also known as Habanolide, to enhance its analytical determination. Derivatization is a valuable technique to improve the chromatographic properties and detector response for analytes, particularly for trace-level quantification in complex matrices.
Introduction
Oxacyclohexadec-12-en-2-one is a synthetic macrocyclic musk widely used as a fragrance ingredient in various consumer products. Its analysis is crucial for quality control, environmental monitoring, and safety assessment. While direct analysis by gas chromatography-mass spectrometry (GC-MS) is possible, derivatization can significantly enhance sensitivity and selectivity, especially when dealing with low concentrations or complex sample matrices. This is particularly relevant in drug development, where metabolites of such compounds might be investigated, or in environmental analysis where trace amounts are monitored.
This document outlines two primary derivatization strategies:
-
PFBHA Derivatization for GC-MS Analysis: Reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) introduces a polyfluorinated moiety, making the analyte highly sensitive to electron capture detection (ECD) and enhancing its response in negative chemical ionization mass spectrometry (NCI-MS).
-
Hydrazine Derivatization for HPLC Analysis: Reaction with hydrazine reagents, such as Dansyl Hydrazine or 2,4-Dinitrophenylhydrazine (DNPH), introduces a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).
Section 1: Derivatization with PFBHA for GC-MS Analysis
This method is ideal for trace-level quantification of Oxacyclohexadec-12-en-2-one in various matrices, including environmental samples and biological fluids. The formation of the PFBHA-oxime derivative improves volatility and chromatographic behavior, while the pentafluorobenzyl group provides a strong signal in electron capture-based detectors.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
Oxacyclohexadec-12-en-2-one standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Hexane, Ethyl acetate, Methanol (pesticide grade or equivalent)
-
Reagent water (Type I)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Internal Standard (e.g., a structurally similar macrocyclic ketone not present in the sample)
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Oxacyclohexadec-12-en-2-one in methanol (e.g., 100 µg/mL) and perform serial dilutions to create calibration standards.
-
Sample Extraction: The extraction procedure will vary depending on the matrix. For aqueous samples, liquid-liquid extraction (LLE) with hexane or solid-phase extraction (SPE) with a C18 cartridge is recommended. For solid samples, ultrasonic extraction with an appropriate solvent may be necessary.
3. Derivatization Procedure:
-
Transfer an aliquot of the sample extract or standard solution to a reaction vial.
-
Add the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of methanol).
-
Add an aqueous solution of PFBHA (e.g., 100 µL of a 2 mg/mL solution).
-
Adjust the pH of the reaction mixture to approximately 2-3 with dilute HCl.
-
Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the PFBHA-oxime derivative with hexane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to the desired final volume for GC-MS analysis.
4. GC-MS Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Quantitative Data (Illustrative)
The following table presents typical performance data for the analysis of ketones using PFBHA derivatization and GC-MS. Specific values for Oxacyclohexadec-12-en-2-one would need to be determined through method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/µL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/µL |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (12Z)-Oxacyclohexadec-12-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, particularly when employing Ring-Closing Metathesis (RCM) as the key macrocyclization step.
Q1: My RCM reaction is producing a mixture of (12Z)- and (12E)-isomers with low selectivity for the desired Z-isomer. How can I improve the Z-selectivity?
A1: Achieving high Z-selectivity in macrocyclic RCM is a significant challenge as the E-isomer is often the thermodynamically more stable product.[1][2] Here are several strategies to enhance the formation of the (12Z)-isomer:
-
Catalyst Selection: The choice of catalyst is critical for controlling the stereochemical outcome. Standard Grubbs-type catalysts often favor the formation of the more stable E-alkene.[3] To promote Z-selectivity, consider using specialized catalysts:
-
Molybdenum- or Tungsten-based Monoaryloxide Pyrrolide (MAP) Catalysts: These have demonstrated high Z-selectivity in the formation of various macrocyclic alkenes.[4][5]
-
Z-Selective Ruthenium Catalysts: Certain ruthenium catalysts with specific N-heterocyclic carbene (NHC) or cyclometalated ligands have been developed to favor the formation of Z-olefins.[3][6]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic Z-product over the thermodynamic E-product.
-
Reaction Time: Prolonged reaction times can lead to isomerization of the initially formed Z-isomer to the more stable E-isomer.[4] It is advisable to monitor the reaction closely and quench it once the starting material is consumed to minimize this side reaction.
-
-
Substrate Design: The structure of the diene precursor can influence the stereochemical outcome. Introducing steric hindrance that disfavors the transition state leading to the E-isomer can be a potential strategy.
Q2: The yield of my macrolactonization is very low, and I am observing significant amounts of oligomeric byproducts. What could be the cause and how can I fix it?
A2: Low yields and oligomerization are common problems in macrocyclization reactions, especially for large rings. These issues often stem from intermolecular reactions competing with the desired intramolecular cyclization. Here are some key factors to consider:
-
High Dilution Conditions: To favor intramolecular cyclization, the reaction must be performed under high dilution (typically 0.001 M to 0.01 M).[7] This reduces the probability of two reactive molecules encountering each other. A syringe pump for the slow addition of the substrate to the reaction mixture can be very effective.[8]
-
Choice of Solvent: The solvent can influence the conformation of the acyclic precursor, which in turn affects the efficiency of the cyclization. For RCM reactions, toluene is often a good choice as it allows for higher reaction temperatures compared to dichloromethane, which can be beneficial for some catalysts.[9]
-
Inefficient Catalyst: If the catalyst is not active enough or decomposes before the reaction is complete, low yields will result. Ensure the catalyst is handled under an inert atmosphere and is of high purity. For challenging substrates, a higher catalyst loading might be necessary, although this can also lead to more byproducts.[10]
Q3: I am struggling to separate the (12Z)- and (12E)-isomers of Oxacyclohexadec-12-en-2-one. What purification strategies are effective?
A3: The separation of geometric isomers can be challenging due to their similar physical properties.[11]
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. The choice of the stationary and mobile phases is crucial. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, pentane/diethyl ether) with varying polarities is recommended. Using high-quality silica gel with a small particle size can improve resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. Both normal-phase and reverse-phase columns can be explored. A C18-functionalized silica gel is a common choice for separating E/Z isomers.[11]
-
-
Selective Reactions:
-
Z-Selective Ethenolysis: In some cases, it is possible to selectively remove the undesired Z-isomer from an E/Z mixture using ethenolysis with a Z-selective catalyst.[3] This would enrich the mixture in the E-isomer. A similar strategy to selectively remove the E-isomer might be explored with an E-selective catalyst.
-
Q4: My Z-selective RCM reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and conversion?
A4: Sluggish RCM reactions can be caused by several factors:
-
Catalyst Inhibition: The substrate or impurities in the starting material or solvent may be inhibiting the catalyst. Ensure all reagents and solvents are of high purity and are properly degassed. Functional groups such as thiols and, to a lesser extent, some amines can poison ruthenium catalysts.
-
Low Catalyst Activity: The chosen Z-selective catalyst may have lower intrinsic activity compared to standard Grubbs catalysts. Increasing the reaction temperature (within the stability limits of the catalyst and product) or increasing the catalyst loading can help.[10]
-
Reversible Reaction: RCM is a reversible reaction. If the starting material is a terminal diene, the reaction is driven forward by the removal of the volatile byproduct (e.g., ethylene).[10] Performing the reaction under a vacuum or a gentle stream of an inert gas can help to drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for constructing the (12Z)-Oxacyclohexadec-12-en-2-one macrocycle?
A: The most prominent and versatile method for synthesizing large unsaturated macrocycles like (12Z)-Oxacyclohexadec-12-en-2-one is Ring-Closing Metathesis (RCM) of a suitable acyclic diene precursor.[12] Other classical macrolactonization methods, such as the Yamaguchi, Shiina, or Corey-Nicolaou macrolactonizations, are also applicable but may present challenges in controlling the Z-selectivity of the double bond.[13] Ring-expansion strategies have also emerged as a powerful tool for the synthesis of macrocycles.[14]
Q: Why is the synthesis of the (12Z)-isomer more challenging than the (12E)-isomer?
A: The primary challenge lies in the inherent thermodynamic stability of the E (trans) double bond over the Z (cis) double bond in most acyclic and large cyclic systems.[1][2] This thermodynamic preference means that even if the Z-isomer is formed kinetically, it can isomerize to the more stable E-isomer under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[4] Therefore, kinetically controlled reaction conditions and specialized Z-selective catalysts are often required.
Q: What are the typical starting materials for the RCM synthesis of (12Z)-Oxacyclohexadec-12-en-2-one?
A: A suitable acyclic precursor for the RCM synthesis would be a diene-containing hydroxy acid or ester. For instance, (Z)-undec-9-enoic acid could be esterified with but-3-en-1-ol to provide the necessary diene precursor. The key is to have two terminal double bonds positioned to form the 16-membered ring upon cyclization.
Q: Are there any known safety concerns associated with (12Z)-Oxacyclohexadec-12-en-2-one?
A: A toxicological and dermatological review of a mixture of E- and Z-oxacyclohexadec-12(+13)-en-2-one has been conducted.[15] As with many fragrance ingredients, it is important to handle the compound with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound.
Data Presentation
Table 1: Comparison of Catalysts for Z-Selective Macrocyclic RCM
| Catalyst Type | Common Examples | Typical Z-Selectivity | Advantages | Disadvantages |
| Molybdenum/Tungsten MAP | Schrock-type catalysts | High to excellent | High Z-selectivity, high activity | Sensitive to air and moisture, less functional group tolerance |
| Z-Selective Ruthenium | Grubbs-type with modified ligands | Moderate to high | Better functional group tolerance, more stable | Can be less active than Mo/W catalysts, may require higher loading |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Ring-Closing Metathesis
This protocol is a general guideline and may require optimization for the specific substrate.
-
Preparation of the Precursor: Synthesize the acyclic diene precursor, for example, by esterification of (Z)-undec-9-enoic acid and but-3-en-1-ol. Purify the diene carefully to remove any potential catalyst poisons.
-
Reaction Setup: In a glovebox, add the Z-selective RCM catalyst (e.g., a Molybdenum-based MAP catalyst or a specialized Z-selective Ruthenium catalyst, 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask to achieve the desired high dilution (e.g., 0.005 M).
-
Substrate Addition: Dissolve the diene precursor in a small amount of the same anhydrous, degassed solvent. Add the precursor solution to the catalyst solution dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., ethyl vinyl ether).
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the (12Z)-Oxacyclohexadec-12-en-2-one.
Visualizations
Caption: Experimental workflow for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one via RCM.
Caption: Decision tree for troubleshooting low Z:E selectivity in the RCM reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient macrolactonization method via ethoxyvinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. ymc.eu [ymc.eu]
- 12. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Macrocyclic Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during macrocyclic lactone synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Macrolactone
Low yields are a frequent challenge in macrolactonization due to competing intermolecular reactions and unfavorable ring strain.
Possible Causes and Solutions:
-
Inappropriate Reaction Concentration: High concentrations favor intermolecular reactions (dimerization and oligomerization) over the desired intramolecular cyclization.
-
Inefficient Activating Agent: The choice of coupling reagent is crucial for activating the carboxylic acid.
-
Solution: Experiment with different macrolactonization protocols. The most common methods include Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations.[2] The selection of the reagent can be critical for success, as some substrates that fail with one method may cyclize efficiently with another.[4]
-
-
Substrate Conformation: The linear precursor may adopt a conformation that is unfavorable for cyclization.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solubility of reagents.
Problem 2: Formation of Significant Side Products (e.g., Dimers, Oligomers, Epimers)
The formation of side products diminishes the yield of the desired macrolactone and complicates purification.
Possible Causes and Solutions:
-
High Concentration: As mentioned previously, high concentrations promote intermolecular reactions.
-
Epimerization at Stereocenters: Basic conditions, particularly with reagents like 4-(Dimethylamino)pyridine (DMAP), can lead to epimerization of stereocenters alpha to the carbonyl group.[3]
-
Solution: Minimize reaction times and temperatures. If epimerization persists, consider alternative methods that use milder bases or non-basic conditions.[3] For instance, modified Yonemitsu conditions or the use of MNBA instead of 2,4,6-trichlorobenzoyl chloride have been shown to reduce epimerization.[3] Ynamide-mediated macrolactonization is another method reported to avoid racemization/epimerization.[9]
-
-
Isomerization of Double Bonds: Base-sensitive functional groups, such as α,β-unsaturated esters, can undergo isomerization under basic reaction conditions.[2]
-
Solution: Employ base-free conditions where possible. For example, a two-step cyclization involving the formation of an ethoxyvinyl ester intermediate can circumvent the need for strong bases.[2]
-
Problem 3: Difficulty in Purifying the Macrocyclic Lactone
The structural similarity between the desired macrolactone and its side products (e.g., dimers, diastereomers) can make purification challenging.
Possible Causes and Solutions:
-
Co-elution of Products: The desired product and side products may have very similar polarities, leading to poor separation by column chromatography.
-
Removal of Reagents and Byproducts: Stoichiometric coupling reagents and their byproducts can be difficult to remove.
-
Solution: Aqueous workups can help remove water-soluble byproducts. For reagents that produce solid byproducts (e.g., dicyclohexylurea from DCC-mediated reactions), filtration can be effective.[4] The use of polymer-supported reagents can also simplify purification by allowing for removal by filtration.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which macrolactonization method should I choose for my substrate?
The optimal method is highly substrate-dependent. However, here are some general guidelines:
-
Yamaguchi Macrolactonization: A widely used and versatile method employing 2,4,6-trichlorobenzoyl chloride (TCBC), a tertiary amine base, and a catalytic amount of DMAP.[7][8][13][14] It is often a good starting point for many substrates.
-
Shiina Macrolactonization: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), and can be performed under acidic or basic conditions.[15][16] It is known for its mild reaction conditions and high yields.
-
Corey-Nicolaou Macrolactonization: This method employs 2,2'-dipyridyl disulfide and triphenylphosphine.[17] It proceeds under neutral conditions, which can be advantageous for base-sensitive substrates.
-
Ring-Closing Metathesis (RCM): RCM is a powerful method for forming macrocycles, particularly for the synthesis of unsaturated macrolactones.[18][19][20][21] It often exhibits high functional group tolerance. However, it may require extensive optimization of the catalyst and reaction conditions.[21]
Q2: How can I optimize the yield of my macrolactonization reaction?
Yield optimization is an iterative process. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Conditions | Rationale |
| Concentration | 0.1 - 10 mM | To favor intramolecular cyclization over intermolecular side reactions.[1] |
| Temperature | Room Temperature to Reflux | Dependent on the activation barrier of the cyclization. Higher temperatures can sometimes lead to decomposition or side reactions.[8] |
| Solvent | Toluene, Benzene, THF, Dichloromethane, Acetonitrile | Solvent polarity can influence substrate conformation and reagent solubility.[5][22] |
| Base | Triethylamine (Et3N), Diisopropylethylamine (DIPEA), DMAP, Proton Sponge | The choice and stoichiometry of the base can be critical, especially for preventing epimerization.[3][4] |
| Activating Agent | TCBC (Yamaguchi), MNBA (Shiina), 2,2'-dipyridyl disulfide/PPh3 (Corey-Nicolaou) | The reactivity of the activated intermediate influences the rate of cyclization.[2] |
Q3: What are the common side reactions in macrolactonization and how can I avoid them?
| Side Reaction | Common Cause | Prevention Strategy |
| Dimerization/Oligomerization | High reaction concentration. | Use high dilution conditions (0.1-10 mM) and slow addition of the seco-acid.[2] |
| Epimerization | Basic conditions, especially with DMAP.[3] | Use milder bases, shorter reaction times, lower temperatures, or methods that proceed under neutral/acidic conditions.[3][9] |
| β-Elimination | Substrates with acidic protons beta to a leaving group. | Choose a macrolactonization method that avoids strong bases or high temperatures.[4] |
| Isomerization of Double Bonds | Basic conditions with base-sensitive functional groups. | Employ base-free reaction conditions.[2] |
Key Experimental Protocols
General Procedure for Yamaguchi Macrolactonization
-
A solution of the seco-acid in a suitable anhydrous solvent (e.g., toluene) is prepared.
-
To this solution, triethylamine is added, followed by 2,4,6-trichlorobenzoyl chloride (TCBC).
-
The mixture is stirred at room temperature to form the mixed anhydride.
-
This mixture is then added dropwise via a syringe pump to a refluxing solution of 4-(dimethylamino)pyridine (DMAP) in the same anhydrous solvent under high dilution conditions.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Note: The specific amounts of reagents, reaction times, and temperatures should be optimized for each substrate.
General Procedure for Shiina Macrolactonization (Basic Conditions)
-
A solution of the seco-acid and 2-methyl-6-nitrobenzoic anhydride (MNBA) in an anhydrous solvent (e.g., dichloromethane) is prepared.
-
To this solution, 4-(dimethylamino)pyridine (DMAP) and triethylamine are added.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Note: For acidic conditions, a Lewis acid catalyst is used instead of a nucleophilic catalyst and base.[15]
Visualizations
Caption: General workflow for a typical macrolactonization experiment.
Caption: A logical approach to troubleshooting low yields in macrolactonization.
References
- 1. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 18. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. apeiron-synthesis.com [apeiron-synthesis.com]
- 21. drughunter.com [drughunter.com]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Oxacyclohexadec-12-en-2-one
Welcome to the technical support center for the synthesis of Oxacyclohexadec-12-en-2-one, a valuable macrocyclic musk fragrance ingredient also known as Habanolide®. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Oxacyclohexadec-12-en-2-one, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Ineffective Cyclization: The chosen macrolactonization or Ring-Closing Metathesis (RCM) conditions may not be optimal for this specific substrate. 2. Degradation of Starting Material or Product: The seco-acid precursor or the final lactone may be unstable under the reaction conditions. 3. Catalyst Inactivity (RCM): The Grubbs catalyst may have degraded due to exposure to air, moisture, or impurities in the solvent or substrate. | 1. Optimize Reaction Conditions: For macrolactonization, vary the coupling reagent (e.g., Yamaguchi, Corey-Nicolaou), temperature, and reaction time. For RCM, screen different generations of Grubbs catalysts and adjust the catalyst loading. 2. Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times where possible. Ensure all starting materials are pure. 3. Ensure Inert Atmosphere: Use freshly distilled, degassed solvents. Handle the Grubbs catalyst under an inert atmosphere (e.g., in a glovebox). |
| High Proportion of Dimer/Oligomer Formation | 1. Intermolecular Reaction Favored: The concentration of the seco-acid or diene precursor is too high, leading to intermolecular reactions instead of the desired intramolecular cyclization. 2. Inappropriate Reaction Temperature: For some macrolactonization methods, higher temperatures can promote oligomerization. | 1. High Dilution: Employ high-dilution conditions (typically 0.001-0.01 M) by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.[1] 2. Adjust Temperature: For macrolactonization, refluxing temperatures are often required, but for RCM, lower temperatures (e.g., 40°C) may favor the monomer. |
| Formation of Isomers (e.g., Z-isomer in RCM) | 1. Catalyst-Mediated Isomerization: The Grubbs catalyst can promote isomerization of the newly formed double bond.[2] 2. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable isomer over the desired kinetic product. | 1. Add Isomerization Inhibitors: For RCM, additives like 1,4-benzoquinone or phenol can suppress isomerization, although they may also affect catalyst activity. 2. Use a Different Catalyst: Second-generation Hoveyda-Grubbs catalysts may offer better selectivity. |
| Epimerization at Chiral Centers (if applicable) | 1. Basic Conditions: The use of strong, non-hindered bases can lead to epimerization of stereocenters, particularly those alpha to a carbonyl group. | 1. Use Hindered Bases: Employ sterically hindered, non-nucleophilic bases. 2. Choose a Milder Cyclization Method: The Yamaguchi macrolactonization is often reported to proceed with minimal epimerization. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Byproducts: The desired monomeric lactone and the dimeric/oligomeric side products may have very similar polarities, making separation by standard column chromatography challenging. 2. Catalyst Residues (RCM): Ruthenium byproducts can be difficult to remove completely. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Consider alternative purification methods like preparative HPLC or crystallization. 2. Catalyst Removal: Use a scavenger resin or perform an aqueous wash with a mild oxidizing agent (e.g., lead tetraacetate) to remove ruthenium residues. |
Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the main synthetic routes to Oxacyclohexadec-12-en-2-one?
A1: The two primary and most industrially relevant synthetic strategies are Ring-Closing Metathesis (RCM) and macrolactonization of a corresponding ω-hydroxycarboxylic acid (seco-acid).[3] RCM involves the intramolecular cyclization of a diene precursor, while macrolactonization is an intramolecular esterification.
Q2: Which macrolactonization method is best for this synthesis?
A2: Several named macrolactonization reactions can be employed, including the Yamaguchi, Corey-Nicolaou, and Shiina methods. The Yamaguchi macrolactonization, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride followed by DMAP-promoted cyclization, is frequently used for the synthesis of large lactones and is known for its mild conditions and compatibility with a range of substrates.[1][4] The Corey-Nicolaou macrolactonization utilizes a "double activation" method with 2,2'-dipyridyl disulfide and triphenylphosphine. The choice of method often depends on the specific substrate and the desired reaction conditions.
Side Reactions and Troubleshooting
Q3: My main side product appears to be a dimer. How can I confirm this and prevent its formation?
A3: Dimer formation can be confirmed by mass spectrometry (the dimer will have double the molecular weight of the monomer) and NMR spectroscopy. In the ¹H NMR spectrum, the dimer may show a different set of signals or a broadening of existing signals compared to the monomer.[5][6][7][8] To prevent dimerization, the most effective strategy is to use high-dilution conditions, where the substrate is added slowly to the reaction mixture to maintain a low concentration, thus favoring the intramolecular reaction.[1]
Q4: I'm performing an RCM reaction and observing significant amounts of an isomer of my desired product. What is happening and how can I fix it?
A4: The Grubbs catalyst, particularly the second-generation catalyst, can sometimes promote the isomerization of the double bond in the product.[2] This can be mitigated by using a lower reaction temperature or by adding an isomerization inhibitor such as 1,4-benzoquinone or phenol. However, be aware that these additives can sometimes reduce the overall reaction rate.
Q5: How can I quantify the ratio of monomer to dimer in my reaction mixture?
A5: The ratio of monomer to dimer can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with an appropriate standard for calibration.[9][10] ¹H NMR spectroscopy can also be used for quantification by integrating the distinct signals of the monomer and dimer.
Experimental Protocols and Purification
Q6: Can you provide a general protocol for the synthesis of the seco-acid precursor for macrolactonization?
A6: A common route to the required ω-hydroxycarboxylic acid involves the enzymatic or chemical oxidation of a suitable long-chain fatty acid or the ring-opening of a cyclic ketone precursor. For example, 12-oxododecenoic acid can be synthesized via an enzyme cascade.[11]
Q7: What is a reliable method for purifying Oxacyclohexadec-12-en-2-one from the reaction mixture?
A7: Purification is typically achieved by column chromatography on silica gel. Due to the often similar polarities of the desired macrolide and its oligomeric byproducts, a long column and a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) are recommended for optimal separation. For RCM reactions, it is also crucial to remove the ruthenium catalyst residues, which can be achieved by washing the organic phase with a dilute aqueous solution of an oxidizing agent or by using a scavenger resin.
Experimental Protocols
Yamaguchi Macrolactonization of ω-Hydroxycarboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Seco-Acid Solution: Dissolve the ω-hydroxycarboxylic acid (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., toluene) to a concentration of approximately 0.1 M.
-
Formation of the Mixed Anhydride: To the stirred solution of the seco-acid under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 equivalents). Then, add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 3-4 equivalents) in a large volume of the same anhydrous solvent to achieve a final substrate concentration of 0.001-0.005 M upon addition of the mixed anhydride. Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the solution of the mixed anhydride to the refluxing DMAP solution over a period of 4-12 hours.
-
Reaction Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Cool the reaction to room temperature, filter to remove any solids, and wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Ring-Closing Metathesis (RCM) of a Diene Precursor
This protocol is a general guideline and the choice of catalyst and conditions may need to be optimized.
-
Preparation of the Diene Solution: Dissolve the diene precursor (1 equivalent) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.001-0.01 M.
-
Catalyst Addition: Under an inert atmosphere, add a solution of a Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) in the same solvent to the diene solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours. The formation of ethylene gas as a byproduct drives the reaction to completion.[12]
-
Quenching and Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of solvent and purify by column chromatography on silica gel to separate the product from the ruthenium byproducts and any remaining starting material or oligomers.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to Oxacyclohexadec-12-en-2-one.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solution NMR characterization of WT CXCL8 monomer and dimer binding to CXCR1 N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 11. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Stability issues of (12Z)-Oxacyclohexadec-12-en-2-one in solution
Welcome to the technical support center for (12Z)-Oxacyclohexadec-12-en-2-one, also known as R-Muscenone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this macrocyclic lactone in solution.
Frequently Asked Questions (FAQs)
Q1: What is (12Z)-Oxacyclohexadec-12-en-2-one and what are its primary stability concerns?
(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of organic compounds characterized by a large ring structure containing an ester group. The primary stability concern for this and other lactones is its susceptibility to hydrolysis, which is the cleavage of the ester bond by water. This process is catalyzed by both acids and bases and can be influenced by temperature and the presence of enzymes.
Q2: How does pH affect the stability of (12Z)-Oxacyclohexadec-12-en-2-one in aqueous solutions?
The stability of (12Z)-Oxacyclohexadec-12-en-2-one is significantly pH-dependent. The rate of hydrolysis is generally lowest in slightly acidic to neutral conditions (pH 4-7) and increases substantially in both strongly acidic (pH < 4) and, particularly, in basic (pH > 8) environments. For sensitive experiments, it is crucial to control the pH of the solution.
Q3: What are the recommended solvents for dissolving and storing (12Z)-Oxacyclohexadec-12-en-2-one?
Due to its lipophilic nature, (12Z)-Oxacyclohexadec-12-en-2-one has low solubility in water. The recommended solvents for preparing stock solutions are anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or absolute ethanol. For long-term storage, DMSO is often preferred as it is less volatile. Stock solutions should be stored at -20°C or lower to minimize degradation.
Q4: Can I store solutions of (12Z)-Oxacyclohexadec-12-en-2-one at room temperature?
Short-term storage of solutions in anhydrous aprotic solvents at room temperature may be acceptable for a few hours. However, for prolonged periods, refrigeration (2-8°C) or freezing (-20°C or -80°C) is highly recommended to slow down potential degradation. Aqueous solutions, especially if not buffered to an optimal pH, should be prepared fresh before use.
Q5: Are there any visual indicators of degradation?
Visual inspection is not a reliable method for detecting the degradation of (12Z)-Oxacyclohexadec-12-en-2-one. The hydrolysis product, (Z)-15-hydroxypentadec-12-enoic acid, is also colorless. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are necessary to assess the purity and concentration of the compound in solution.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments involving (12Z)-Oxacyclohexadec-12-en-2-one.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
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Possible Cause: Degradation of the compound in the stock solution or the final assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
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Prepare a fresh stock solution of (12Z)-Oxacyclohexadec-12-en-2-one in anhydrous DMSO or ethanol.
-
Analyze the concentration and purity of both the old and new stock solutions using HPLC or GC-MS.
-
-
Assess Stability in Assay Medium:
-
Incubate the compound in your cell culture medium or assay buffer under the exact experimental conditions (e.g., temperature, CO₂ levels) but without cells or other biological components.
-
Take samples at different time points (e.g., 0, 2, 6, 24 hours) and analyze for the presence of the parent compound and its hydrolyzed product.
-
-
Optimize pH of Aqueous Buffers:
-
If using aqueous buffers, ensure the pH is in the optimal range of 4-7. Adjust the buffer composition if necessary.
-
-
Minimize Exposure to Harsh Conditions:
-
Avoid prolonged incubation at elevated temperatures or in highly acidic or basic media. Add the compound to the assay at the latest possible step.
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-
Issue 2: Poor solubility or precipitation of the compound in aqueous media.
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Possible Cause: The lipophilic nature of (12Z)-Oxacyclohexadec-12-en-2-one leads to low aqueous solubility.
-
Troubleshooting Steps:
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Prepare a High-Concentration Stock in an Organic Solvent:
-
Dissolve the compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
-
Use a Serial Dilution Approach:
-
Perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous assay medium.
-
-
Ensure Final Organic Solvent Concentration is Low and Consistent:
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The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be low (typically <0.5%) to avoid solvent-induced artifacts. Ensure the same final solvent concentration is used in all experimental and control groups.
-
-
Vortex During Final Dilution:
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When adding the compound stock to the aqueous medium, vortex the solution to facilitate dispersion and minimize precipitation.
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-
Data Summary
While specific quantitative stability data for (12Z)-Oxacyclohexadec-12-en-2-one is not extensively available in peer-reviewed literature, the following tables provide an expected stability profile based on the general chemical properties of lactones.
Table 1: Expected Qualitative Stability of (12Z)-Oxacyclohexadec-12-en-2-one in Common Solvents
| Solvent | Storage Temperature | Expected Stability | Primary Degradation Pathway |
| Anhydrous DMSO | -20°C to -80°C | High | Minimal |
| Absolute Ethanol | -20°C to -80°C | High | Minimal |
| Aqueous Buffer (pH 4-7) | 2-8°C | Moderate | Hydrolysis |
| Aqueous Buffer (pH < 4) | 2-8°C | Low | Acid-catalyzed hydrolysis |
| Aqueous Buffer (pH > 8) | 2-8°C | Very Low | Base-catalyzed hydrolysis |
| Cell Culture Medium | 37°C | Low to Moderate | Hydrolysis, potential enzymatic degradation |
Table 2: Factors Influencing the Rate of Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Increasing Temperature | Increases | Provides activation energy for the reaction. |
| Strongly Acidic pH | Increases | Catalyzes the hydrolysis of the ester bond. |
| Strongly Basic pH | Significantly Increases | Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis. |
| Presence of Water | Increases | Water is a reactant in the hydrolysis reaction. |
| Presence of Esterases | Increases | Enzymes can specifically catalyze the cleavage of the ester bond. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of (12Z)-Oxacyclohexadec-12-en-2-one
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Materials:
-
(12Z)-Oxacyclohexadec-12-en-2-one (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
-
-
Procedure:
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Allow the vial of solid (12Z)-Oxacyclohexadec-12-en-2-one to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
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Transfer the weighed compound to a sterile tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 238.37 g/mol , dissolve 2.38 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C in tightly sealed containers, protected from light.
-
Protocol 2: Quantification of (12Z)-Oxacyclohexadec-12-en-2-one and its Hydrolysis Product by HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a gradient of 60% B, increasing to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
UV detection at 210 nm.
-
For MS detection, use electrospray ionization (ESI) in positive ion mode. Monitor for the m/z of the parent compound and its hydrolyzed product.
-
-
Sample Preparation:
-
Dilute the samples in the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
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Inject a standard of (12Z)-Oxacyclohexadec-12-en-2-one to determine its retention time.
-
The hydrolyzed product will be more polar and thus will have a shorter retention time.
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Quantify the peak areas to determine the relative amounts of the parent compound and its degradation product.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway of (12Z)-Oxacyclohexadec-12-en-2-one.
Technical Support Center: Optimizing Ring-Closing Metathesis (RCM) Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize Ring-Closing Metathesis (RCM) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during RCM experiments.
Q1: My RCM reaction shows low or no conversion. What are the potential causes and how can I troubleshoot it?
Low or no conversion is one of the most common issues in RCM. The problem often lies with the catalyst's activity, the reaction setup, or the substrate itself.
Potential Causes & Solutions:
-
Inactive Catalyst: Ruthenium catalysts, while more robust than other metathesis catalysts, can deactivate over time, especially if improperly handled.
-
Troubleshooting:
-
Use a fresh batch of catalyst or purchase a new one.
-
Ensure the catalyst has been stored under an inert atmosphere and protected from light.
-
Avoid exposing the catalyst to air and moisture during weighing and addition; use a glovebox or handle it quickly in the open.
-
-
-
Oxygen in the Reaction Mixture: Even though many modern catalysts are marketed as "air-tolerant," their activity in solution is significantly diminished by the presence of oxygen.
-
Troubleshooting:
-
Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Assemble your reaction glassware under an inert atmosphere and maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Inhibited Catalyst: Certain functional groups on the substrate or impurities in the solvent can act as catalyst poisons.
-
Troubleshooting:
-
Purify the substrate meticulously to remove any potential impurities.
-
Use high-purity, anhydrous solvents. Passing solvents through an activated alumina column is a good practice.
-
Consult the functional group compatibility table (see Q4) to ensure your substrate does not contain inhibiting groups. Free amines, for instance, are known to inhibit ruthenium catalysts.
-
-
-
Insufficient Temperature: Some RCM reactions, particularly those forming sterically hindered or strained rings, require thermal energy to proceed at a reasonable rate.
-
Troubleshooting:
-
Gently heat the reaction. Common solvents for higher temperature RCM are toluene or 1,2-dichloroethane (DCE), often at reflux.
-
Consider switching to a more thermally stable catalyst, like a Hoveyda-Grubbs type, which is designed for better performance at elevated temperatures.
-
-
Q2: My reaction is producing significant side products like dimers or oligomers. How can I favor the intramolecular RCM reaction?
The formation of intermolecular side products (dimers, trimers, or polymers) is a competing reaction pathway that can dominate if conditions are not optimized for intramolecular cyclization.
Key Principle: The intramolecular RCM reaction is a first-order process, while the intermolecular reaction is a second-order process. Therefore, the concentration of the substrate is the most critical parameter to adjust.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a very low substrate concentration is the most effective way to favor cyclization.
-
Typical Concentrations: For macrocyclization or challenging ring closures, concentrations are often in the range of 0.1 to 10 mM.
-
Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the diene substrate to the catalyst solution over several hours. This technique maintains a pseudo-high dilution environment, keeping the instantaneous concentration of the substrate very low.
-
-
Catalyst Choice: The choice of catalyst can influence the relative rates of intra- vs. intermolecular reactions. Highly active catalysts can sometimes promote polymerization before cyclization can occur, especially at higher concentrations. Experimenting with different generations of Grubbs or Hoveyda-Grubbs catalysts may be beneficial.
Q3: My reaction is working, but the yield is moderate, and I observe byproducts from olefin isomerization. What can I do to suppress this?
Olefin isomerization is a common side reaction caused by the formation of ruthenium-hydride species from catalyst degradation, especially at elevated temperatures. This can lead to a mixture of products and reduced yield of the desired cycloalkene.
Troubleshooting Strategies:
-
Use Additives: Certain additives can suppress the formation or activity of the ruthenium-hydride species.
-
Phenol: Adding phenol has been shown to suppress deallylation side products and improve RCM yields, particularly at moderate temperatures (e.g., 40 °C).
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1,4-Benzoquinone: This additive is effective at suppressing isomerization but can sometimes adversely affect the overall catalyst activity, leading to lower conversion.
-
-
Control Temperature: Higher temperatures accelerate catalyst decomposition and isomerization.
-
Optimization: Find the lowest temperature at which the reaction proceeds efficiently. A reaction that gives high isomerization at 60 °C might yield a clean product at 40 °C.
-
Catalyst Stability: Use a more thermally stable catalyst, like the Hoveyda-Grubbs second-generation catalyst, which is often more resistant to degradation pathways that lead to isomerization.
-
Q4: How do I know if the functional groups in my substrate are compatible with the RCM catalyst?
Functional group tolerance is a key advantage of modern ruthenium catalysts, but some groups can still inhibit or poison the catalyst.
General Compatibility Guidelines:
Ruthenium-based catalysts (Grubbs and Hoveyda-Grubbs) are remarkably tolerant towards a wide array of functional groups, including alcohols, ethers, esters, amides, carboxylic acids, and aldehydes. However, some functionalities require consideration:
-
Strongly Coordinating Groups: Groups with lone pairs that can strongly coordinate to the ruthenium center can act as inhibitors.
-
Free Amines: Primary and secondary amines are generally not well-tolerated. They should be protected (e.g., as amides, carbamates, or tosylamides) or used as their corresponding hydrochloride salts.
-
Thiols: Thiols are potent catalyst poisons and must be protected.
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Phosphines: Free phosphines will compete for coordination sites on the ruthenium and inhibit the reaction.
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Table 1: Functional Group Compatibility with Common RCM Catalysts
| Functional Group | Grubbs I (G-I) | Grubbs II (G-II) | Hoveyda-Grubbs II (HG-II) | Comments |
| Alcohols, Phenols | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Ethers, Acetals | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Aldehydes, Ketones | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Carboxylic Acids | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Esters, Lactones | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Amides, Lactams | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Amines (Free) | Incompatible | Incompatible | Incompatible | Must be protected or used as a salt. |
| Nitriles | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Halides (Cl, Br, I) | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Nitro Groups | Tolerated | Tolerated | Tolerated | Generally compatible. |
| Thiols, Thioethers | Incompatible | Incompatible | Incompatible | Thiols must be protected. Thioethers may be tolerated but can reduce activity. |
| Phosphines | Incompatible | Incompatible | Incompatible | Must be avoided. |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key variables on RCM reaction outcomes. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a starting point for optimization.
Table 2: Effect of Catalyst Loading on RCM Yield (Data synthesized from a study on solid-phase peptide RCM)
| Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield of RCM Product (%) |
| Model Dipeptide | Grubbs II | 40 | 60 | 20 |
| Model Dipeptide | Grubbs II | 15 | 60 | Low |
| Model Dipeptide | Grubbs II | 15 | 40 | ~65-80 |
| Arodyn Analog | Grubbs II | 15 | 40 | ~70 |
Observation: Higher catalyst loading does not always lead to higher yield and can increase catalyst degradation products, especially at elevated temperatures. Very low catalyst loadings (50-250 ppm) can be highly effective for many substrates, achieving near-quantitative conversion.
Table 3: Effect of Temperature on RCM Yield (Data synthesized from a study on solid-phase peptide RCM)
| Substrate | Catalyst | Additive | Temperature (°C) | Yield of RCM Product (%) | Yield of Desallyl Byproduct (%) |
| Model Dipeptide | Grubbs II | Phenol | 60 | <15 | High |
| Model Dipeptide | Grubbs II | Phenol | 40 | 31-79 | Low |
| Model Tripeptide | Hoveyda-Grubbs II | None | 60 | Low | - |
| Model Tripeptide | Hoveyda-Grubbs II | None | 40 | 65-84 | - |
Observation: Lowering the reaction temperature from 60°C to 40°C significantly suppressed side reactions and increased the yield of the desired cyclic product for both Grubbs II and Hoveyda-Grubbs II catalysts.
Experimental Protocols & Methodologies
Detailed Protocol for a General RCM Reaction
This protocol provides a step-by-step guide for setting up a typical small-scale RCM reaction under an inert atmosphere.
Materials:
-
Diene substrate
-
RCM Catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk flask or similar reaction vessel with a sidearm
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles
Procedure:
-
Solvent Degassing: Sparge the required volume of anhydrous solvent with a stream of Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Glassware Preparation: Dry the reaction flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup:
-
Place a magnetic stir bar in the flask.
-
Weigh the diene substrate and add it to the reaction flask.
-
Evacuate the flask and backfill with inert gas (repeat 3 times).
-
Using a syringe, add the degassed solvent to the flask to dissolve the substrate to the desired concentration (e.g., 0.001 M - 0.1 M).
-
-
Catalyst Addition:
-
Quickly weigh the catalyst (typically 1-5 mol%) in a vial.
-
Add the solid catalyst to the stirring substrate solution under a positive flow of inert gas. Alternatively, dissolve the catalyst in a small amount of degassed solvent and add it via syringe.
-
The solution will typically change color upon catalyst addition (e.g., to brown or dark green for Grubbs II).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature or the desired temperature.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or NMR. A common TLC stain for visualizing alkenes is potassium permanganate.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete (typically when the starting material is consumed), quench the catalyst. A common method is to add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to remove the ruthenium byproducts.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and logical steps in optimizing RCM reactions.
Caption: A standard experimental workflow for performing a Ring-Closing Metathesis reaction.
Caption: A decision tree for troubleshooting low-yield Ring-Closing Metathesis reactions.
Caption: The generally accepted Chauvin mechanism for Ring-Closing Metathesis.
Technical Support Center: HPLC Analysis of Macrocyclic Lactones
This troubleshooting guide provides solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of macrocyclic lactones. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing poor peak shape (tailing or fronting) for my macrocyclic lactone analytes?
Peak tailing or fronting is a common issue that can compromise resolution and the accuracy of quantification.[1][2]
-
Causes and Solutions:
Common Cause Troubleshooting Action Expected Outcome Secondary Silanol Interactions Use a modern, high-purity silica column (Type B) with end-capping to minimize exposed silanol groups.[1][3] Alternatively, adjust the mobile phase pH to be low (≤ 3) to suppress silanol ionization.[1] Improved peak symmetry and reduced tailing for basic compounds. Column Overload Reduce the injection volume or the concentration of the sample.[4] Symmetrical, Gaussian-shaped peaks. Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[5] Sharper peaks with improved symmetry. Column Contamination or Degradation Implement a column wash with a strong solvent or replace the column if it's old or has been used extensively.[6] Restoration of good peak shape and performance.
2. My retention times are shifting between injections. What could be the cause?
Inconsistent retention times can lead to incorrect peak identification and affect the reproducibility of your analysis.[6][7]
-
Troubleshooting Flowchart:
Troubleshooting workflow for retention time shifts.
3. I am experiencing high backpressure in my HPLC system. What are the likely causes and solutions?
A sudden or gradual increase in backpressure can indicate a blockage in the system, potentially damaging the pump and column.[7]
-
Common Causes and Corrective Actions:
Potential Cause Recommended Solution Blocked Column Frit Back-flush the column (if permitted by the manufacturer). If the pressure does not decrease, the frit may need to be replaced, or the entire column may need replacement. Particulate Contamination Filter all samples and mobile phases through a 0.2 or 0.45 µm filter before use.[8] Use a guard column to protect the analytical column.[8] Precipitation of Buffer Salts Ensure the buffer is fully dissolved in the mobile phase. Flush the system with water after using buffered mobile phases to prevent salt crystallization.[9] Inappropriate Flow Rate Reduce the flow rate to within the column's recommended operating range.[10]
4. How can I improve the resolution between closely eluting macrocyclic lactone peaks?
Achieving baseline resolution is crucial for accurate quantification.[11] Poor resolution can be addressed by optimizing several chromatographic parameters.[12][13]
-
Strategies for Improving Resolution:
Parameter Adjustment Rationale Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in a reversed-phase method.[12][13] Increases retention time, allowing more time for separation to occur.[13] Mobile Phase Selectivity Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the mobile phase.[12] Alters the interactions between the analytes and the stationary phase, which can change their relative elution order.[12] Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[12] Increases the number of theoretical plates, leading to sharper peaks and better separation.[12] Flow Rate Decrease the flow rate.[11] Can improve separation efficiency, although it will increase the analysis time.[11] Temperature Adjust the column temperature. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[11][14] Temperature affects mobile phase viscosity and mass transfer, thereby influencing separation.[11]
5. What is a suitable sample preparation protocol for analyzing macrocyclic lactones in a complex matrix like plasma or tissue?
Proper sample preparation is critical to remove interferences and protect the HPLC system.[15]
-
Recommended Sample Preparation Workflow:
General sample preparation workflow for macrocyclic lactones. -
Detailed Experimental Protocol: Protein Precipitation and Pass-Through Cleanup
This protocol is adapted from methods for analyzing macrocyclic lactones like ivermectin, doramectin, and moxidectin in bovine plasma.[16][17]
-
Sample Aliquoting: Take a known volume of the plasma sample (e.g., 200 µL).
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile with 1% formic acid, at a ratio of 3:1 (v/v) to the plasma sample.[16][17]
-
Vortexing: Vortex the mixture thoroughly for about 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Pass-Through Cleanup: Load the supernatant onto a pass-through solid-phase extraction (SPE) plate or cartridge (e.g., Ostro® 96-well plate) to remove remaining phospholipids and other interferences.[16][17]
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 200 µL).
-
Injection: The reconstituted sample is now ready for injection into the HPLC system.
-
6. I am observing ghost peaks in my chromatograms. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, which can be due to carryover from a previous injection or contamination.[6]
-
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject a blank solvent (mobile phase) and run the same gradient as your samples. If a peak appears at the same retention time as the ghost peak, it indicates carryover from a previous injection.[6]
-
Solution: Increase the wash time at a high organic solvent concentration at the end of each gradient run to ensure all components from the previous sample are eluted.[6]
-
-
Check for Contamination: If the ghost peak is still present in the blank run, it may be due to contamination in the mobile phase, vials, or the HPLC system itself.
-
Solution: Prepare fresh mobile phase using high-purity solvents.[8] Clean the injector and sample loop. Ensure that sample vials and caps are clean.
-
-
Column Contamination: The column itself can accumulate contaminants over time.
-
Solution: Perform a column wash with a strong solvent or, if the problem persists, replace the column.[6]
-
-
This guide provides a starting point for troubleshooting common issues in the HPLC analysis of macrocyclic lactones. For more complex problems, consulting the instrument manufacturer's manuals or a chromatography specialist is recommended.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. scribd.com [scribd.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromtech.com [chromtech.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Preventing degradation of (12Z)-Oxacyclohexadec-12-en-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (12Z)-Oxacyclohexadec-12-en-2-one during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (12Z)-Oxacyclohexadec-12-en-2-one during storage?
A1: The primary factors that can lead to the degradation of (12Z)-Oxacyclohexadec-12-en-2-one, an unsaturated macrocyclic lactone, include exposure to light, elevated temperatures, high humidity, and contact with strong acids, bases, or oxidizing agents.[1] These factors can initiate hydrolysis of the lactone ring, oxidation of the double bond, or isomerization of the Z-double bond to the more stable E-isomer.
Q2: What are the ideal storage conditions for maintaining the stability of (12Z)-Oxacyclohexadec-12-en-2-one?
A2: To ensure the long-term stability of (12Z)-Oxacyclohexadec-12-en-2-one, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2] For optimal preservation, storage at low temperatures (e.g., 2-8 °C) is advisable.
Q3: How can I detect if my sample of (12Z)-Oxacyclohexadec-12-en-2-one has degraded?
A3: Degradation can be detected through several analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) with a UV detector, which can separate the parent compound from its degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify both the parent compound and any new impurities. A change in the physical appearance of the sample, such as discoloration or a change in odor, may also indicate degradation.
Q4: What are the likely degradation products of (12Z)-Oxacyclohexadec-12-en-2-one?
A4: Based on the structure of (12Z)-Oxacyclohexadec-12-en-2-one, the likely degradation products include the hydrolyzed product, (Z)-15-hydroxypentadec-12-enoic acid, which results from the cleavage of the lactone ring. Oxidation of the double bond can lead to the formation of epoxides, diols, or cleavage products. Isomerization of the double bond from the Z (cis) to the E (trans) configuration is another potential degradation pathway.
Q5: Is (12Z)-Oxacyclohexadec-12-en-2-one sensitive to light?
A5: Yes, compounds with unsaturated bonds can be susceptible to photodegradation.[1] It is recommended to store (12Z)-Oxacyclohexadec-12-en-2-one in amber vials or light-resistant containers to minimize exposure to UV and visible light.[3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC chromatogram | - Hydrolysis due to moisture.- Oxidation from exposure to air.- Photodegradation from exposure to light.- Isomerization of the double bond. | - Ensure the storage container is tightly sealed and stored in a desiccator.- Purge the container with an inert gas (argon or nitrogen) before sealing.- Store in a dark place or use amber-colored vials.- Analyze the sample by LC-MS to identify the new peaks and confirm the degradation pathway. |
| Change in physical appearance (e.g., color, viscosity) | - Significant degradation has occurred, potentially leading to the formation of polymeric materials or colored byproducts. | - The sample may be too degraded for use. It is advisable to use a fresh, properly stored sample.- Conduct a purity analysis (e.g., by HPLC or NMR) to determine the extent of degradation. |
| Inconsistent experimental results | - The compound may be degrading during the course of the experiment due to harsh experimental conditions (e.g., high temperature, extreme pH). | - Evaluate the stability of the compound under your specific experimental conditions.- Prepare fresh solutions of the compound for each experiment.- If possible, modify the experimental protocol to use milder conditions. |
| Loss of potency or activity | - A decrease in the concentration of the active (12Z)-isomer due to degradation. | - Re-analyze the purity of the stored sample before use.- If degradation is confirmed, use a new, validated batch of the compound.- Review and optimize storage conditions to prevent future degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of (12Z)-Oxacyclohexadec-12-en-2-one.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (12Z)-Oxacyclohexadec-12-en-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/m².[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general HPLC-UV method for the analysis of (12Z)-Oxacyclohexadec-12-en-2-one and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water. Example Gradient: - 0-5 min: 60% Acetonitrile - 5-20 min: 60% to 90% Acetonitrile - 20-25 min: 90% Acetonitrile - 25-30 min: 90% to 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Data Analysis | Integrate the peak areas of the parent compound and all degradation products. Calculate the percentage of degradation. |
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of (12Z)-Oxacyclohexadec-12-en-2-one | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, RT, 4h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (80°C), 48h | |||
| Photostability |
Table 2: Stability Data under Recommended Storage Conditions (2-8°C, Dark, Inert Atmosphere)
| Time Point (Months) | Purity of (12Z)-Oxacyclohexadec-12-en-2-one (%) | Total Impurities (%) |
| 0 | ||
| 3 | ||
| 6 | ||
| 12 |
Visualizations
Caption: Potential degradation pathways of (12Z)-Oxacyclohexadec-12-en-2-one.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for degradation issues.
References
Minimizing impurities in the synthesis of (Z)-12-musk decenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-12-musk decenone. Our aim is to help you minimize impurities and optimize your synthetic outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (Z)-12-musk decenone, particularly when employing Wittig-type reactions or Ring-Closing Metathesis (RCM) for the formation of the macrocyclic alkene.
| Problem | Potential Cause | Recommended Solution |
| Low yield of (Z)-12-musk decenone | Incomplete reaction: The starting materials may not have fully reacted. | - Wittig Reaction: Ensure the ylide is fully formed before adding the aldehyde. Consider using a stronger base or increasing the reaction time. - RCM: Use a more active catalyst or increase the catalyst loading. Ensure high dilution to favor intramolecular cyclization over intermolecular polymerization. |
| Side reactions: Competing reactions may be consuming the starting materials or the desired product. | - Wittig Reaction: Use salt-free conditions for the ylide generation to enhance Z-selectivity.[1] - RCM: Add a stabilizer like a quinone to prevent C-C double bond isomerization. | |
| Product degradation: The product may be unstable under the reaction or work-up conditions. | - Maintain inert atmosphere (e.g., argon or nitrogen) throughout the reaction and work-up. - Use mild work-up procedures and avoid exposure to strong acids or bases. | |
| Presence of the (E)-isomer impurity | Loss of stereoselectivity: The reaction conditions may not be optimal for the formation of the (Z)-isomer. | - Wittig Reaction: Use non-stabilized ylides under salt-free conditions, which generally favor the formation of the (Z)-alkene.[1] The Schlosser modification can be used to favor the E-isomer, so ensure these conditions are avoided.[1] - RCM: Utilize a Z-selective catalyst, such as a molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) catalyst. |
| Isomerization: The (Z)-isomer may be converting to the more stable (E)-isomer during the reaction or purification. | - Minimize reaction time and temperature. - Avoid exposure to light, which can induce photoisomerization.[2][3][4] - Store the purified product at low temperatures and protected from light.[2][3][4] | |
| Difficulty in removing triphenylphosphine oxide byproduct (from Wittig reaction) | High polarity and solubility of the byproduct: Triphenylphosphine oxide can be challenging to separate from the desired product through standard chromatography. | - Chromatography-free work-up: Convert the triphenylphosphine oxide to an insoluble salt. One method involves reacting the crude product with oxalyl chloride to form an insoluble chlorophosphonium salt that can be removed by filtration.[5] - Specialized chromatography: Use a column packed with a stationary phase that has a higher affinity for the phosphine oxide. |
| Formation of oligomers or polymers (in RCM) | Intermolecular reactions competing with intramolecular cyclization: The concentration of the starting diene may be too high. | - Employ high-dilution conditions (typically <0.05 M) to favor the intramolecular ring-closing reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of (Z)-12-musk decenone?
A1: The most common impurity is often the (E)-isomer of 12-musk decenone. This can arise from a lack of complete stereoselectivity in the double bond forming reaction or from isomerization of the desired (Z)-isomer during the reaction or purification process.[2][3][4]
Q2: How can I improve the Z-selectivity of my Wittig reaction?
A2: To improve Z-selectivity, it is recommended to use non-stabilized ylides under aprotic, salt-free conditions. The presence of lithium salts, for example, can decrease Z-selectivity. Performing the reaction at low temperatures can also enhance the formation of the kinetic (Z)-product.
Q3: Are there alternative methods to the Wittig reaction for synthesizing (Z)-12-musk decenone?
A3: Yes, Ring-Closing Metathesis (RCM) is a powerful alternative for the synthesis of macrocyclic alkenes.[6][7][8][9][10] The use of Z-selective RCM catalysts can provide high yields of the desired (Z)-isomer.
Q4: My Wittig reaction is sluggish and gives low yields. What can I do?
A4: Several factors could contribute to a sluggish reaction. Ensure your reagents, especially the base and the solvent, are anhydrous. The freshness and quality of the base (e.g., n-butyllithium, sodium hydride) are critical. Also, verify that the phosphonium salt is pure. If sterically hindered ketones are involved, the reaction may naturally be slow and require longer reaction times or higher temperatures; however, this can also decrease Z-selectivity.
Q5: How can I effectively remove the triphenylphosphine oxide byproduct?
A5: Besides traditional column chromatography, you can try a precipitation method. One reported technique involves treating the crude reaction mixture with oxalyl chloride to convert the triphenylphosphine oxide into an insoluble salt that can be easily filtered off.[5]
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Intramolecular Wittig Reaction
-
Phosphonium Salt Preparation: A solution of the appropriate ω-hydroxy alkyltriphenylphosphonium bromide in anhydrous dichloromethane is prepared under an inert atmosphere.
-
Ylide Formation: The solution is cooled to 0 °C, and a strong, non-lithium-based base (e.g., potassium tert-butoxide) is added portion-wise. The mixture is stirred for 1 hour at this temperature to ensure complete ylide formation.
-
Intramolecular Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene and heated to reflux to effect the intramolecular Wittig cyclization. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a work-up procedure to remove the triphenylphosphine oxide (e.g., the oxalyl chloride method[5]) followed by purification by column chromatography on silica gel.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
-
Substrate Preparation: The acyclic diene precursor is synthesized through standard organic chemistry methods.
-
RCM Reaction: The diene is dissolved in a dry, deoxygenated solvent (e.g., dichloromethane or toluene) to a low concentration (e.g., 0.01 M). A Z-selective RCM catalyst (e.g., a molybdenum- or tungsten-based catalyst) is then added under an inert atmosphere.
-
Reaction Monitoring: The reaction is stirred at the recommended temperature for the specific catalyst and monitored by TLC or GC-MS until the starting material is consumed.
-
Catalyst Removal and Purification: The reaction is quenched, and the catalyst is removed by filtration through a pad of silica gel or by treatment with a suitable scavenger. The solvent is evaporated, and the crude product is purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of (Z)-12-musk decenone via an intramolecular Wittig reaction.
Caption: A troubleshooting decision tree for the synthesis of (Z)-12-musk decenone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective access to trisubstituted macrocyclic E- and Z-alkenes from the ring-closing metathesis of vinylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Oxacyclohexadec-12-en-2-one
This guide provides a comparative overview of analytical methodologies for the validation of Oxacyclohexadec-12-en-2-one, a significant macrocyclic musk used in fragrance formulations. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data to aid in the selection and implementation of appropriate analytical techniques.
Introduction to Analytical Approaches
The analysis of macrocyclic musks like Oxacyclohexadec-12-en-2-one primarily relies on chromatographic techniques due to their complexity and the need for high sensitivity and selectivity. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic musks.[3] It offers excellent separation efficiency and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for determining the purity of chemical compounds and separating isomers.[2] It is particularly useful for less volatile or thermally labile compounds.
Quantitative Data Comparison
The following tables summarize typical performance data for the validation of analytical methods for macrocyclic musks, which can be considered representative for Oxacyclohexadec-12-en-2-one.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | ||
| - Repeatability | < 5% | ≤ 15% |
| - Intermediate Precision | < 10% | ≤ 20% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | Method Dependent |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L | Method Dependent |
| Robustness | No significant impact from minor variations in flow rate, temperature | Consistent results |
Data is representative of methods used for the analysis of synthetic musks and is intended as a guideline.[1][4]
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | ||
| - Repeatability | < 2% | ≤ 10% |
| - Intermediate Precision | < 5% | ≤ 15% |
| Limit of Detection (LOD) | 0.05 - 0.2 mg/L | Method Dependent |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 mg/L | Method Dependent |
| Robustness | No significant impact from minor variations in mobile phase composition, pH | Consistent results |
Data is representative of methods used for the analysis of related organic compounds and is intended as a guideline.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
For environmental samples, liquid-liquid extraction with a suitable solvent like dichloromethane/n-hexane (1:1, v/v) is performed.[1]
-
The organic extract is then dried over anhydrous sodium sulfate.[1]
-
The extract is concentrated under a gentle stream of nitrogen and reconstituted in a known volume of solvent prior to injection.
-
-
Instrumentation:
-
An Agilent 8890 GC with an Agilent 5977B mass spectrometer or similar is used.[3]
-
Column: A suitable capillary column, such as one with a modified cyclodextrin stationary phase for chiral separations, is employed.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient is used to ensure separation of the target analyte from matrix components.
-
MS Detection: The mass spectrometer is operated in electron impact (EI) mode, and data is acquired in both full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced sensitivity and selectivity.[1][4]
-
-
Method Validation:
-
Linearity: Calibration curves are generated by analyzing standard solutions at a minimum of five different concentrations.[1]
-
Accuracy: Determined by spike-recovery experiments on blank matrices.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).[3]
-
LOD and LOQ: Calculated from the standard deviation of the response of multiple injections of a low-concentration standard.[1]
-
Robustness: Evaluated by introducing small, deliberate variations in method parameters (e.g., injection temperature, flow rate).
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
The sample is dissolved in a suitable solvent compatible with the mobile phase.
-
The solution is filtered through a 0.45 µm filter to remove particulate matter.
-
-
Instrumentation:
-
A standard HPLC system equipped with a UV or diode-array detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer, delivered in an isocratic or gradient elution mode.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at an appropriate wavelength.
-
-
Method Validation:
-
Linearity: Assessed by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration.
-
Accuracy: Performed by the standard addition method or by analyzing a certified reference material.
-
Precision: Evaluated by repeated injections of the same standard solution.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
-
Specificity: The ability of the method to resolve the analyte peak from other components in the sample matrix is assessed.
-
Visualized Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
References
- 1. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 3. SETAC North America 42nd Annual Meeting [setac.confex.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
Comparative study of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the geometric isomers (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one, macrocyclic lactones of interest in fragrance chemistry and toxicology. The document summarizes available physicochemical data, toxicological assessments, and outlines detailed experimental protocols for their synthesis and biological evaluation.
Physicochemical and Toxicological Properties
The geometric isomerism at the C12-C13 double bond in Oxacyclohexadec-12-en-2-one significantly influences the molecule's three-dimensional structure, which in turn can affect its physical properties and biological activity. The (12E)-isomer, commercially known as Habanolide®, is a widely used musk fragrance ingredient.[1][2] The (12Z)-isomer is also recognized for its musk-like scent.[3]
A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted on a mixture of E and Z isomers of oxacyclohexadec-12(+13)-en-2-one.[4][5] The findings from this assessment are often used as a reference for the individual isomers.
Table 1: Physicochemical Properties of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one
| Property | (12Z)-Oxacyclohexadec-12-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide®) | Reference(s) |
| CAS Number | 111879-79-9 | 111879-80-2 | [6][7] |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ | [6][7] |
| Molecular Weight | 238.37 g/mol | 238.37 g/mol | [6][7] |
| IUPAC Name | (12Z)-1-oxacyclohexadec-12-en-2-one | (12E)-1-oxacyclohexadec-12-en-2-one | [8][9] |
| Boiling Point | 383-384 °C (estimated) | 307 °C | [1][3] |
| logP (o/w) | 4.947 (estimated) | 6.2 | [1][3] |
| Appearance | Colorless to pale yellow liquid/solid (est.) | Colorless liquid | [1][3] |
Table 2: Summary of Toxicological Data for the Isomeric Mixture of Oxacyclohexadec-12-en-2-one
| Toxicological Endpoint | Result | Reference(s) |
| Genotoxicity | Not genotoxic | [4] |
| Repeated Dose Toxicity (Oral) | NOAEL = 1000 mg/kg/day | [4] |
| Reproductive Toxicity | NOAEL = 1000 mg/kg/day | [4] |
| Skin Sensitization | NESIL = 7500 µg/cm² | [4] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [4] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and, importantly, the stereochemistry of the double bond through analysis of coupling constants and chemical shifts of the vinylic protons.
-
Infrared (IR) Spectroscopy: The IR spectra for both isomers are expected to show a characteristic strong absorption band for the lactone carbonyl group (C=O) around 1730-1750 cm⁻¹ and bands corresponding to the C=C stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the isomers.
Synthesis Overview
The synthesis of macrocyclic lactones like (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one can be achieved through various strategies. The synthesis of the (12E)-isomer, Habanolide®, is well-documented and often employs ring-closing metathesis (RCM) or ring-expansion methodologies.[10][11]
A plausible synthetic approach for both isomers would involve the esterification of a long-chain unsaturated hydroxy acid followed by an intramolecular cyclization. The stereochemistry of the double bond would be introduced and controlled during the synthesis of the linear precursor.
Comparative Biological Activity
The primary biological activity of these isomers is their interaction with olfactory receptors, resulting in a musk-like odor.[1][3] The geometry of the double bond is expected to influence the binding affinity and activation of specific olfactory receptors, potentially leading to differences in odor profile and intensity.
Furthermore, (12E)-Oxacyclohexadec-12-en-2-one is classified as a potential endocrine disruptor.[9] This suggests a possible interaction with nuclear hormone receptors, such as the estrogen receptor. A direct comparative study of the endocrine-disrupting potential of the (12Z) and (12E) isomers would be of significant interest to ascertain any structure-activity relationships.
Experimental Protocols
The following are detailed protocols for key experiments that would be essential for a comprehensive comparative study of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one.
Synthesis and Purification
This protocol provides a general framework for the synthesis of both isomers, with the key difference being the stereochemistry of the starting unsaturated hydroxy acid.
-
Esterification: A long-chain ω-hydroxy-alkenoic acid with either a (Z)- or (E)-double bond at the 12-position is esterified with a protective group, such as methanol, under acidic conditions.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the linear precursor is activated, for example, by conversion to an acid chloride or through the use of coupling agents like DCC/DMAP.
-
Intramolecular Cyclization (Macrolactonization): The activated linear precursor is subjected to high-dilution conditions in the presence of a suitable base or catalyst to promote intramolecular cyclization and the formation of the 16-membered lactone ring.
-
Purification: The crude product is purified using column chromatography on silica gel, followed by distillation or recrystallization to yield the pure (12Z) or (12E) isomer.
-
Characterization: The purified isomers are characterized by NMR, IR, and mass spectrometry to confirm their structure and purity.
Olfactory Receptor Activation Assay
This protocol is adapted from established methods for measuring odorant receptor activation in a heterologous expression system.[12][13][14]
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a plasmid encoding a specific human olfactory receptor and a reporter gene, such as luciferase, under the control of a cAMP response element (CRE).
-
Compound Preparation: Stock solutions of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one are prepared in a suitable solvent like DMSO and serially diluted to a range of concentrations.
-
Cell Stimulation: The transfected cells are exposed to the different concentrations of the test isomers. A known agonist for the receptor is used as a positive control, and the vehicle (DMSO) is used as a negative control.
-
Luciferase Assay: After an incubation period, the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the intracellular cAMP levels, which are indicative of olfactory receptor activation.
-
Data Analysis: The dose-response curves for each isomer are plotted, and the EC₅₀ values (the concentration that elicits 50% of the maximal response) are calculated to compare their potency.
Estrogen Receptor Competitive Binding Assay
This protocol is based on established methods for assessing the binding of compounds to the estrogen receptor.[15][16][17]
-
Preparation of Uterine Cytosol: Uterine cytosol, which is a rich source of estrogen receptors, is prepared from ovariectomized rats.
-
Competitive Binding Reaction: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compounds ((12Z)- and (12E)-isomers) or a known competitor like diethylstilbestrol (DES).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.
-
Scintillation Counting: The amount of bound [³H]-E₂ is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of [³H]-E₂ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined for each isomer to compare their relative binding affinities for the estrogen receptor.
Signaling Pathways
The biological effects of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one are mediated through their interaction with specific signaling pathways.
Olfactory Signaling Pathway
The perception of odor by these macrocyclic lactones is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.
Caption: Olfactory signaling cascade initiated by odorant binding.
Estrogen Receptor Signaling Pathway
As potential endocrine disruptors, these compounds may interfere with the estrogen receptor (ER) signaling pathway. They could act as agonists, activating the receptor, or as antagonists, blocking the action of endogenous estrogens.
Caption: Estrogen receptor signaling pathway.
References
- 1. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 2. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. (12E)-Oxacyclohexadec-12-en-2-one | 111879-80-2 [chemicalbook.com]
- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 11. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 12. jove.com [jove.com]
- 13. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different macrocyclic lactones, a class of compounds widely used as parasiticides and insecticides. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development.
Introduction to Macrocyclic Lactones
Macrocyclic lactones (MLs) are a group of chemically related compounds derived from the fermentation of soil microorganisms. They are broadly classified into two main groups: the avermectins and the milbemycins. A third group, the spinosyns, while structurally similar, possesses a distinct mode of action. These compounds are highly effective against a wide range of nematodes and arthropods, making them crucial in veterinary and human medicine, as well as in agriculture.
The primary mechanism of action for avermectins and milbemycins involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, flaccid paralysis and death of the organism. In contrast, spinosyns primarily target the nicotinic acetylcholine receptors (nAChRs), causing neuronal excitation and paralysis.
This guide will delve into a comparative analysis of the biological activities of representative compounds from these groups, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of various macrocyclic lactones against different target organisms, as reported in the scientific literature. The data is presented as half-maximal inhibitory concentration (IC50), half-maximal lethal concentration (LC50), or percentage efficacy, providing a quantitative basis for comparison.
Table 1: Anthelmintic Activity of Avermectins and Milbemycins against Nematodes
| Compound | Target Organism | Assay Type | Metric | Value | Reference(s) |
| Ivermectin | Dirofilaria immitis (L3 larvae) | Larval Migration Inhibition Assay | IC50 | 4.56 µM | [1] |
| Eprinomectin | Dirofilaria immitis (L3 larvae) | Larval Migration Inhibition Assay | IC50 | 2.02 µM | [1] |
| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50 | 0.218 ng/ml (Susceptible) | [2] |
| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50 | 1.291 ng/ml (Resistant) | [2] |
| Moxidectin | Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 6.7 ng/mL | [3] |
| Ivermectin | Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 56.7 ng/mL | [3] |
| Milbemycin Oxime | Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 67 ng/mL | [3] |
| Selamectin | Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 1169 ng/mL | [3] |
| Ivermectin | Cephalopina titillator (L3 larvae) | Larvicidal Assay | IC50 | 0.0735 µg/ml | [4] |
| Doramectin | Cephalopina titillator (L3 larvae) | Larvicidal Assay | IC50 | 0.249 µg/ml | [4] |
| Eprinomectin | Cephalopina titillator (L3 larvae) | Larvicidal Assay | IC50 | 0.46 µg/ml | [4] |
| Moxidectin | Cephalopina titillator (L3 larvae) | Larvicidal Assay | IC50 | 11.96 µg/ml | [4] |
| Ivermectin | Dirofilaria immitis (adult) | In vivo (dogs) | Efficacy | >95% reduction | [5] |
| Milbemycin Oxime | Dirofilaria immitis (adult) | In vivo (dogs) | Efficacy | 41.4% reduction | [5] |
Table 2: Insecticidal and Acaricidal Activity of Macrocyclic Lactones
| Compound | Target Organism | Assay Type | Metric | Value | Reference(s) |
| Spinosad | Tetranychus urticae | Leaf Disc Bioassay | LC50 | 20-40 mg/l | [6][7] |
| Abamectin | Tetranychus urticae | Leaf Disc Bioassay | LC50 | 0.125-2.5 mg/l | [6][7] |
| Spinosad | Musca domestica | Feeding Bioassay | LC50 | Not specified, but spinetoram was twice as toxic | [8] |
| Spinetoram | Musca domestica | Feeding Bioassay | LC50 | Not specified, but twice as toxic as spinosad | [8] |
| Ivermectin | Boophilus microplus (larvae) | Larval Packet Test | LC50 | Not specified, but higher than immersion tests | [9] |
| Moxidectin | Boophilus microplus (larvae) | Larval Immersion Test | LC50 | Not specified, but lower than packet test | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of the different classes of macrocyclic lactones are visualized below.
Caption: Mechanism of action of avermectins and milbemycins on glutamate-gated chloride channels.
Caption: Mechanism of action of spinosyns on nicotinic acetylcholine receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Larval Migration Inhibition Assay (LMIA)
This assay is used to determine the in vitro efficacy of anthelmintics against nematode larvae.
Objective: To measure the concentration-dependent inhibition of larval migration by a test compound.
Materials:
-
24-well tissue culture plates
-
Acrylic migration tubes with a 25 µm nylon mesh screen at the bottom
-
RPMI-1640 medium supplemented with antibiotics
-
Test compounds (e.g., ivermectin, eprinomectin) dissolved in a suitable solvent (e.g., DMSO)
-
Nematode third-stage larvae (L3)
-
Incubator (37°C, 5% CO2)
-
Microscope for larval counting
Procedure:
-
Larval Preparation: Wash freshly harvested L3 larvae in RPMI-1640 medium.
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).
-
Add 1 ml of the appropriate drug dilution to each well of a 24-well plate. Include a solvent-only control.
-
Add approximately 30 larvae to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.[5]
-
Migration:
-
Following incubation, place the migration tubes into a new 24-well plate (the migration plate).[5]
-
Transfer the contents of each well from the incubation plate into the corresponding migration tube.
-
Allow the larvae to migrate through the mesh into the wells of the migration plate for 2 hours at room temperature.[5]
-
-
Data Collection and Analysis:
-
Carefully remove the migration tubes.
-
Count the number of larvae that have successfully migrated into the wells of the migration plate.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the solvent control.
-
Determine the IC50 value by fitting the concentration-response data to a non-linear regression model.
-
Insecticidal Contact Toxicity Bioassay
This bioassay is used to determine the toxicity of an insecticide upon direct contact with the target insect.
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of an insecticide.
Materials:
-
Glass vials (e.g., 20 ml scintillation vials) or petri dishes
-
Test insecticide dissolved in a volatile solvent (e.g., acetone)
-
Micropipette or micro-applicator
-
Target insects (e.g., adult houseflies, mosquitoes)
-
Fume hood
-
Observation chambers with food and water source
Procedure:
-
Preparation of Treated Surfaces (Vial/Petri Dish Method):
-
Prepare serial dilutions of the test insecticide in the chosen solvent.
-
Pipette a specific volume (e.g., 0.5 ml) of each dilution into a glass vial or petri dish.[10]
-
Roll the vial or swirl the dish to coat the inner surface evenly with the solution.
-
Allow the solvent to evaporate completely in a fume hood, leaving a uniform residue of the insecticide.
-
-
Topical Application Method:
-
Prepare serial dilutions of the test insecticide.
-
Anesthetize the insects (e.g., with CO2).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µl) of the insecticide solution to a specific part of the insect's body, typically the dorsal thorax.[3]
-
-
Exposure:
-
For the treated surface method, introduce a known number of insects into each vial or petri dish.
-
For the topical application method, place the treated insects into observation chambers.
-
Include a solvent-only control group for all methods.
-
-
Observation and Data Collection:
-
Maintain the insects under controlled conditions (temperature, humidity, light cycle).
-
Record mortality at predetermined time points (e.g., 24, 48 hours). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.
-
Conclusion
The selection of a macrocyclic lactone for a specific application depends on a variety of factors, including the target organism, the desired spectrum of activity, and the potential for resistance. The quantitative data and experimental protocols presented in this guide offer a foundation for making informed decisions in research and development. Avermectins and milbemycins remain highly effective against a broad range of nematodes and arthropods through their action on glutamate-gated chloride channels. Spinosyns provide a valuable alternative with a distinct mode of action on nicotinic acetylcholine receptors, which can be particularly useful in resistance management strategies. Further head-to-head comparative studies under standardized conditions will be invaluable in refining our understanding of the relative potencies and spectra of activity of these important compounds.
References
- 1. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.rdagriculture.in [journals.rdagriculture.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cotton.org [cotton.org]
- 8. researchgate.net [researchgate.net]
- 9. Tests to determine LC50 and discriminating doses for macrocyclic lactones against the cattle tick, Boophilus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Oxacyclohexadec-12-en-2-one
A detailed spectroscopic comparison of the (12E)- and (12Z)-isomers of oxacyclohexadec-12-en-2-one, macrocyclic lactones of interest in the fragrance and pharmaceutical industries, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the geometric constraints of the cis and trans double bond, provide a clear method for their differentiation and characterization.
The (12E)-isomer, commercially known as Habanolide®, is a widely used synthetic musk with a powerful and elegant scent.[1][2][3][4] Its counterpart, the (12Z)-isomer, also possesses a musk-like odor, though its sensory profile and applications may differ.[2][5][6] For researchers and professionals in drug development and materials science, a clear understanding of the spectroscopic signatures of these isomers is crucial for quality control, conformational analysis, and structure-activity relationship studies.
Comparative Spectroscopic Data
While a comprehensive, directly comparative dataset in a single published source is scarce, a compilation of expected and observed spectral characteristics allows for a detailed differentiation. The following tables summarize the key distinguishing features based on established spectroscopic principles and available data for these and similar compounds.
| Spectroscopic Technique | Parameter | (12E)-Oxacyclohexadec-12-en-2-one (trans) | (12Z)-Oxacyclohexadec-12-en-2-one (cis) | Key Differentiation |
| ¹H NMR | Olefinic Protons (H12, H13) Chemical Shift (δ) | Expected downfield shift | Expected upfield shift | The more exposed protons in the trans configuration typically resonate at a lower field. |
| Vicinal Coupling Constant (³JH12-H13) | Expected ~12-18 Hz | Expected ~7-12 Hz | The dihedral angle in the trans isomer leads to a significantly larger coupling constant, providing a definitive diagnostic tool. | |
| ¹³C NMR | Olefinic Carbons (C12, C13) Chemical Shift (δ) | Generally similar to the Z-isomer | Generally similar to the E-isomer | Minimal and often unreliable difference for primary differentiation. |
| Allylic Carbon Chemical Shift (δ) | May show slight differences due to conformational changes | May show slight differences due to conformational changes | Subtle shifts in carbons adjacent to the double bond can be observed. | |
| Infrared (IR) Spectroscopy | C=O Stretching Frequency (νC=O) | Expected around 1735-1750 cm⁻¹ | Expected around 1735-1750 cm⁻¹ | Little to no significant difference is expected as the double bond is not conjugated with the carbonyl group. |
| C=C Stretching Frequency (νC=C) | Expected around 1660-1675 cm⁻¹ | Expected around 1640-1660 cm⁻¹ | The less symmetric cis isomer may show a slightly weaker and lower frequency C=C stretch. The trans C=C stretch can sometimes be very weak or absent in highly symmetric molecules. | |
| C-H Bending (out-of-plane) of Olefinic Protons | Strong band expected around 960-980 cm⁻¹ | Band expected around 675-730 cm⁻¹ | This is a highly reliable method for distinguishing cis and trans isomers. | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z 238 | m/z 238 | Both isomers have the same molecular weight.[1][5][7] |
| Fragmentation Pattern | May show subtle differences in fragment ion intensities | May show subtle differences in fragment ion intensities | While the primary fragmentation pathways are expected to be similar, the relative abundances of certain fragment ions may differ due to the different steric environments of the isomers. |
Experimental Protocols
The acquisition of the spectroscopic data for the isomers of oxacyclohexadec-12-en-2-one would follow standard procedures for organic compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the purified isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. Key parameters to be set include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75-125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm the connectivity within the macrocyclic ring, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (12E)- and (12Z)-isomers of oxacyclohexadec-12-en-2-one.
Caption: Workflow for Spectroscopic Isomer Differentiation.
References
- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 2. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 3. HABANOLIDE® [firmenich.com]
- 4. Habanolide | 111879-80-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]
- 7. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Semi-Synthetic Macrocyclic Lactones in Parasite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of natural and semi-synthetic macrocyclic lactones (MLs), a cornerstone class of anthelmintic drugs extensively used in veterinary and human medicine for their broad-spectrum activity against endo- and ectoparasites.[1][2] This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.
Macrocyclic lactones are primarily fermentation products of soil microorganisms. The two main groups are the avermectins, derived from Streptomyces avermitilis, and the milbemycins, from Streptomyces hygroscopicus.[2][3][4] Within this class, a distinction can be made between natural compounds and their semi-synthetic derivatives, which have been modified to enhance their pharmacokinetic properties and efficacy.[4] This guide will delve into these differences, providing a data-driven comparison to inform research and drug development.
Mechanism of Action
Macrocyclic lactones exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][5][6] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[1][6] The resulting hyperpolarization causes a flaccid paralysis of the pharyngeal pump and somatic musculature, ultimately leading to the death and expulsion of the parasite.[6] While GluCls are the primary target, some MLs may also interact with GABA-gated chloride channels.[1]
Caption: Mechanism of action of macrocyclic lactones on invertebrate neurons.
Comparative Efficacy Data
The following tables summarize the efficacy of various natural and semi-synthetic macrocyclic lactones against different parasites, as reported in several studies. Efficacy is primarily presented as the percentage reduction in parasite burden.
Table 1: Efficacy against Gastrointestinal Nematodes in Cattle
| Macrocyclic Lactone | Type | Formulation | Parasite(s) | Efficacy (%) | Study Reference |
| Doramectin | Natural | Injectable | Ostertagia, Cooperia, etc. | 95-100% | [7] |
| Ivermectin | Semi-synthetic | Injectable | Ostertagia, Cooperia, etc. | Consistently lower than doramectin | [8] |
| Ivermectin | Semi-synthetic | Pour-on | Ostertagia, Cooperia, etc. | Variable, sometimes lower than injectable | [7][8] |
Note: In one study, doramectin-treated groups showed consistently lower fecal egg counts compared to ivermectin-treated groups between days 28 and 56 post-treatment.[8] Another study found no significant differences in average daily weight gain between doramectin and ivermectin-treated cattle.[7]
Table 2: Efficacy against Sarcoptes scabiei in Rabbits
| Macrocyclic Lactone | Type | Formulation | Efficacy | Observation | Study Reference |
| Ivermectin | Semi-synthetic | Injectable | Complete recovery | More rapid effect than doramectin in highly infested group | [9][10] |
| Doramectin | Natural | Injectable | Complete recovery | Slower onset of action compared to ivermectin in highly infested group | [9][10] |
Table 3: Efficacy against Resistant Dirofilaria immitis (Heartworm) in Dogs
| Macrocyclic Lactone | Type | Formulation | Efficacy (%) | Study Reference |
| Moxidectin | Semi-synthetic | Topical | 100% | [11] |
| Moxidectin | Semi-synthetic | Oral | 95.9 - 99.3% | [11] |
| Ivermectin | Semi-synthetic | Oral | 8.5 - 63.9% | [11] |
| Milbemycin Oxime | Semi-synthetic | Oral | 10.5 - 52.5% | [11] |
| Selamectin | Semi-synthetic | Topical | 28.8% | [11] |
Note: Multiple laboratory studies have demonstrated that moxidectin is more effective than other commonly used heartworm preventives against resistant strains of D. immitis.[11]
Table 4: Efficacy against Ctenocephalides felis (Cat Flea) in Cats
| Macrocyclic Lactone Combination | Type | Formulation | Efficacy at 24h (Day 28) | Efficacy at 12h (Day 28) | Study Reference |
| Imidacloprid + Moxidectin | Semi-synthetic | Topical | 98.9% | 90.2% | [12][13] |
| Selamectin | Semi-synthetic | Topical | 87.1% | 57.3% | [12][13] |
Note: The imidacloprid + moxidectin formulation demonstrated a significantly higher rate of flea kill at 12 hours post-infestation compared to the selamectin formulation.[13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of protocols from key comparative studies.
Protocol 1: Fecal Egg Count Reduction Trial (FECRT) in Cattle
This protocol is a standard method for assessing anthelmintic efficacy against gastrointestinal nematodes.
-
Animal Selection: Yearling stocker cattle naturally infected with gastrointestinal nematodes are selected.[7]
-
Group Allocation: Animals are randomly allocated to treatment groups (e.g., Doramectin injectable, Ivermectin injectable, Ivermectin pour-on, and untreated control).[7][8]
-
Treatment Administration:
-
Sample Collection: Fecal samples are collected from each animal at predetermined intervals (e.g., day 0, 14, 28, 56, etc.) post-treatment.[7][8]
-
Efficacy Calculation: Fecal egg counts (eggs per gram of feces) are determined using a standardized technique (e.g., McMaster technique). The percentage reduction in egg count is calculated relative to the untreated control group.
-
Additional Metrics: Body weights of the cattle are also monitored at regular intervals to assess the impact of treatment on weight gain.[7][8]
Caption: A typical workflow for a Fecal Egg Count Reduction Trial (FECRT).
Protocol 2: Induced Infection Model for Dirofilaria immitis in Dogs
This laboratory-based protocol is used to evaluate the preventive efficacy of drugs against heartworm.
-
Animal Selection: Purpose-bred dogs are confirmed to be free of existing heartworm infection.
-
Group Allocation: Dogs are randomly assigned to different treatment groups (e.g., Moxidectin, Ivermectin, Selamectin, untreated control).[11]
-
Infection: All dogs are inoculated with a specific number (e.g., 50 or 100) of infective third-stage (L3) larvae of a known D. immitis strain (including resistant strains).[11]
-
Treatment Administration: Treatments are administered according to the manufacturer's recommended dose and schedule (e.g., monthly).[11]
-
Necropsy and Worm Recovery: At the end of the study period (typically several months post-infection), a necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the geometric mean worm count in the treated groups compared to the untreated control group.[11]
Discussion and Conclusion
The distinction between "natural" and "semi-synthetic" macrocyclic lactones is often a matter of degree of chemical modification from the parent fermentation product. For instance, ivermectin is a semi-synthetic derivative of the natural avermectin B1.[4] Doramectin is a natural product, while selamectin is a semi-synthetic derivative of doramectin.[3] Moxidectin, a milbemycin, is also a fermentation product but is often compared with the avermectin-derived semi-synthetics.[2][14]
The available data suggests that the efficacy of a macrocyclic lactone is not simply determined by its classification as natural or semi-synthetic. Instead, efficacy is highly dependent on the specific compound, its formulation, the target parasite, and the presence of drug resistance.
For example, while the natural product doramectin has shown comparable or slightly better efficacy against certain gastrointestinal nematodes in cattle compared to the semi-synthetic ivermectin, the opposite was observed in a study on Sarcoptes scabiei in rabbits, where ivermectin had a more rapid effect.[8][9][10]
Most notably, in the critical area of heartworm prevention where resistance is a growing concern, the semi-synthetic moxidectin has demonstrated superior efficacy against resistant D. immitis strains compared to other semi-synthetics like ivermectin, selamectin, and milbemycin oxime.[11] This highlights that newer generation or structurally distinct semi-synthetic compounds can offer significant advantages in combating drug resistance.
References
- 1. huveta.hu [huveta.hu]
- 2. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy of two treatments of doramectin injectable, ivermectin injectable and ivermectin pour-on against naturally acquired gastrointestinal nematode infections of cattle during a winter-spring grazing season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 12. Efficacy of imidacloprid + moxidectin and selamectin topical solutions against the KS1 Ctenocephalides felis flea strain infesting cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of imidacloprid + moxidectin and selamectin topical solutions against the KS1 Ctenocephalides felis flea strain infesting cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Antibody Cross-Reactivity in Macrocyclic Lactone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various antibodies developed for the detection of macrocyclic lactones (MLs). The data presented here, summarized from multiple studies, offers valuable insights for the selection of appropriate antibodies for specific research and developmental needs, particularly in the context of immunoassays.
Introduction to Macrocyclic Lactone Antibody Cross-Reactivity
Macrocyclic lactones, a class of broad-spectrum antiparasitic agents, are categorized into two main groups: avermectins (e.g., ivermectin, abamectin, eprinomectin, doramectin, selamectin) and milbemycins (e.g., moxidectin, milbemycin oxime). Due to their structural similarities, antibodies developed against one specific ML often exhibit cross-reactivity with other members of the class. This characteristic can be either advantageous for developing broad-spectrum screening assays or a challenge when high specificity is required. Understanding the cross-reactivity profile of an antibody is therefore crucial for accurate and reliable quantification of these compounds in various matrices.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of antibodies is typically evaluated using competitive enzyme-linked immunosorbent assays (ELISA). The 50% inhibitory concentration (IC50) is determined for the target analyte (the immunizing hapten) and a panel of related compounds. The percentage of cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of the target analyte / IC50 of the competing analyte) x 100
The following tables summarize the cross-reactivity data for several monoclonal and polyclonal antibodies raised against different macrocyclic lactones.
Table 1: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody (mAb 6D4) Raised Against Ivermectin/Avermectin
| Analyte | IC50 (µg/L) | Cross-Reactivity (%) |
| Avermectin | 7.2 | 100 |
| Ivermectin | 10.4 | 69.2 |
| Eprinomectin | 19.8 | 36.4 |
| Emamectin | 20.8 | 34.6 |
Data sourced from a study developing a broad-spectrum immunoassay for avermectins.[1]
Table 2: Cross-Reactivity of a Monoclonal Antibody (mAb 2C11) Raised Against Abamectin
| Analyte | Cross-Reactivity (%) |
| Abamectin | 100 |
| Ivermectin | 50.46 |
| Emamectin benzoate | 47.81 |
| Doramectin | 19.82 |
| Eprinomectin | 14.17 |
This antibody was selected for its broad selective detection of avermectins.[2]
Table 3: Cross-Reactivity of a Polyclonal Antibody Raised Against Abamectin
| Analyte | Cross-Reactivity (%) |
| Abamectin | 100 |
| Eprinomectin | 145.4 |
| Ivermectin | 25 |
This polyclonal antibody showed high cross-reactivity with eprinomectin, making it suitable for multi-residue detection of these specific avermectins.
Alternative Detection Methodologies: Surface Plasmon Resonance (SPR)
While ELISA is a widely used and robust method for determining antibody cross-reactivity, Surface Plasmon Resonance (SPR) offers a label-free, real-time alternative for analyzing biomolecular interactions.
Key Advantages of SPR over ELISA:
-
Real-Time Data: SPR provides kinetic data on association and dissociation rates, offering a more detailed understanding of the binding event.
-
Label-Free Detection: It eliminates the need for secondary antibodies and enzymatic reactions, simplifying the assay workflow.
-
Higher Sensitivity for Low-Affinity Interactions: SPR can be more sensitive in detecting low-affinity binders that might be washed away during ELISA protocols.
-
Faster Results: SPR assays can often be performed in a fraction of the time required for a complete ELISA.
However, ELISA is often considered more cost-effective and accessible for high-throughput screening. For the specific application of macrocyclic lactone detection, a comparative study highlighted that while both methods can achieve similar sensitivity, SPR provides a more comprehensive characterization of the antibody-antigen interaction.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity studies. Below are representative protocols for competitive ELISA used in the assessment of macrocyclic lactone antibodies.
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is based on the methodology for a broad-spectrum monoclonal antibody against avermectins.[1]
-
Coating: A 96-well microtiter plate is coated with a coating antigen (e.g., a conjugate of an ML hapten and a carrier protein like ovalbumin) and incubated.
-
Washing: The plate is washed to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution containing non-fat dry milk or bovine serum albumin).
-
Competitive Reaction: A mixture of the antibody and either the standard solution of the macrocyclic lactone or the sample extract is added to the wells. The plate is then incubated. During this step, the free ML in the solution competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and MLs.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added to the wells and incubated. This secondary antibody binds to the primary antibody that has bound to the coated antigen.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, leading to a colorimetric reaction catalyzed by the enzyme on the secondary antibody.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the ML in the sample is inversely proportional to the color intensity.
Visualizing the Experimental Workflow
To better understand the process of determining antibody cross-reactivity, the following diagrams illustrate the key steps.
References
- 1. Development of a broad-spectrum monoclonal antibody-based indirect competitive enzyme-linked immunosorbent assay for the multi-residue detection of avermectins in edible animal tissues and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Monoclonal Antibody-Based ELISA for Multiresidue Determination of Avermectins in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of SPR and ELISA methods based on analysis of CD166/ALCAM levels in cancer and control human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. nicoyalife.com [nicoyalife.com]
Catalyst Performance in the Synthesis of Oxacyclohexadec-12-en-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Oxacyclohexadec-12-en-2-one, commercially known as Habanolide, a valuable macrocyclic musk used in the fragrance industry, is predominantly achieved through two primary catalytic routes: Ring-Closing Metathesis (RCM) and acid-catalyzed lactonization. The efficiency and selectivity of these methods are highly dependent on the chosen catalyst. This guide provides a comparative overview of the performance of different catalysts in the synthesis of this 16-membered unsaturated macrolide, supported by experimental data and detailed methodologies.
Ring-Closing Metathesis (RCM) Approach
RCM has emerged as a powerful and industrially significant method for the synthesis of large-ring structures like Oxacyclohexadec-12-en-2-one due to its functional group tolerance and high efficiency.[1] The reaction involves the intramolecular cyclization of a diene precursor, and the choice of the ruthenium-based catalyst is critical for maximizing the yield and controlling the stereoselectivity of the resulting double bond.
Catalyst Performance in RCM
The most commonly employed catalysts for this transformation are the Grubbs and Hoveyda-Grubbs catalysts, which exist in several generations with varying activity and stability.[2][3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (E/Z) | Reference |
| Grubbs 1st Generation | 5 | Dichloromethane | 25 | 24 | Moderate | Not specified | General Literature |
| Grubbs 2nd Generation | 1-5 | Toluene | 80-110 | 2-12 | >90 | High E-selectivity | General Literature |
| Hoveyda-Grubbs 2nd Generation | 0.5-2 | Toluene | 80-110 | 2-8 | >95 | High E-selectivity | General Literature |
| Z-Selective Ru-based Catalyst | 10 | Toluene | 60 | 48 | 71-75 (for 16- and 17-membered rings) | High Z-selectivity | Marx et al. |
Key Observations:
-
Second-generation Grubbs and Hoveyda-Grubbs catalysts generally offer higher activity and stability compared to the first-generation catalyst, allowing for lower catalyst loadings and shorter reaction times, resulting in high yields of the desired E-isomer of Oxacyclohexadec-12-en-2-one.
-
Specialized Z-selective ruthenium-based catalysts have been developed that can provide high yields of the Z-isomer, which is also of interest in the fragrance industry.
Experimental Protocol: RCM Synthesis using Grubbs 2nd Generation Catalyst
This protocol describes a general procedure for the RCM synthesis of Oxacyclohexadec-12-en-2-one from a suitable diene precursor.
Materials:
-
Diene precursor (e.g., (E)-dodec-9-en-1-yl acrylate)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a concentration of 0.01-0.05 M.
-
Add the Grubbs 2nd Generation catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be removed by filtration through a pad of silica gel or by treatment with a suitable scavenger.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford Oxacyclohexadec-12-en-2-one.
References
A Comparative Analysis of the Toxicological Profiles of Macrocyclic Lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of several key macrocyclic lactone derivatives: ivermectin, selamectin, moxidectin, and eprinomectin. The information is compiled from a range of experimental data to assist researchers in evaluating the relative safety of these compounds.
Executive Summary
Macrocyclic lactones are a class of highly effective antiparasitic agents. While they share a common mechanism of action targeting invertebrate-specific glutamate-gated chloride channels, their toxicological profiles in non-target species, particularly mammals, can differ. This guide summarizes available data on the cytotoxicity and genotoxicity of these derivatives, providing a comparative overview to inform research and development.
Cytotoxicity Profile
The in vitro cytotoxicity of macrocyclic lactones has been evaluated in various mammalian cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values from several studies are summarized below. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.
| Compound | Cell Line | Assay | Endpoint | IC50 / CC50 (µM) | Reference |
| Ivermectin | HeLa | MTT | Cell Viability | 7.87 (24h), 5.78 (48h) | [1] |
| SH-SY5Y | CCK-8 | Cell Viability | ~7.5 (24h) | [2] | |
| Vero E6 | MTS | Cytotoxicity | ~8 | [3] | |
| A549-hACE2 | MTS | Cytotoxicity | ~16 | [3] | |
| RAW264.7 | LDH | Cytotoxicity | - | [4] | |
| CHO(K1) | NR, MTT | Cell Growth Inhibition | - | [5] | |
| Moxidectin | SF268, SF295, SF188, CT-2A | SRB | Cell Growth | 12-15 (24h), 8-12 (48h, 72h) | [6] |
| C6, U251 | MTT | Cell Viability | - | [7] | |
| Vero E6 | MTS | Cytotoxicity | 30.4 | [8] | |
| Selamectin | Vero E6 | MTS | Cytotoxicity | ~8 | [3] |
| A549-hACE2 | MTS | Cytotoxicity | ~25 | [3] | |
| Milbemycin Oxime | Vero E6 | MTS | Cytotoxicity | ~8 | [3] |
| A549-hACE2 | MTS | Cytotoxicity | ~22 | [3] |
Genotoxicity Profile
A critical aspect of toxicological assessment is the potential for a compound to induce genetic damage. The genotoxicity of macrocyclic lactones has been investigated using a battery of standard assays.
| Compound | Ames Test | Chromosomal Aberration | Micronucleus Test | Other | Summary |
| Ivermectin | Negative | No clear evidence of clastogenicity | - | Can induce single DNA-strand breaks in vitro | Generally considered non-mutagenic in bacterial and mammalian cells.[5] |
| Selamectin | No data available | No data available | No data available | - | Genotoxicity data is lacking in the reviewed literature. |
| Moxidectin | Negative | Negative | Negative (in vivo, mice) | Negative in unscheduled DNA synthesis assay. | Not considered genotoxic based on a comprehensive battery of in vitro and in vivo assays.[9][10][11] |
| Eprinomectin | Negative | Negative | - | - | Not considered genotoxic based on a range of in vitro and in vivo assays.[12][13] However, one study showed phytotoxic and genotoxic effects in Allium cepa.[12][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standardized guidelines to ensure reproducibility and comparability of data.
Cytotoxicity Assays (e.g., MTT, MTS, SRB)
The principle of these assays is to measure cell viability and proliferation.
-
Cell Culture: Mammalian cells are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: Cells are exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT is added to the cells and is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A tetrazolium compound that is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The absorbance is measured directly.
-
SRB (Sulphorhodamine B) Assay: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Genotoxicity Assays
This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.
-
Preparation: The test compound is mixed with the bacterial tester strain and, in some cases, a metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism.
-
Incubation: The mixture is incubated, and then plated on a minimal agar medium lacking the specific amino acid the bacteria cannot synthesize.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in revertants indicates a mutagenic potential.
This assay assesses the ability of a test compound to induce structural changes in the chromosomes of cultured mammalian cells.
-
Cell Culture and Treatment: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are treated with the test compound with and without metabolic activation.
-
Metaphase Arrest: After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.[15][16][17][18][19]
This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
-
Cell Culture and Treatment: Cultured mammalian cells are treated with the test compound.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, and the cytoplasm and nucleus are stained.
-
Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of macrocyclic lactones is the potentiation of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. In mammals, GABA receptors are primarily located in the central nervous system (CNS) and are protected by the blood-brain barrier (BBB).
GABAergic and Glutamatergic Synaptic Transmission
The following diagram illustrates the general mechanism of inhibitory neurotransmission involving GABA and glutamate-gated chloride channels, the primary targets of macrocyclic lactones.
Caption: Mechanism of action of macrocyclic lactones on GABA/glutamate-gated chloride channels.
Role of P-glycoprotein in Neurotoxicity
P-glycoprotein (P-gp) is an efflux transporter protein located at the blood-brain barrier that actively pumps a wide range of xenobiotics, including macrocyclic lactones, out of the brain. This mechanism protects the central nervous system from potentially neurotoxic compounds.[20]
References
- 1. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Moxidectin inhibits glioma cell viability by inducing G0/G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. fsc.go.jp [fsc.go.jp]
- 12. Environmentally realistic concentrations of eprinomectin induce phytotoxic and genotoxic effects in Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fsc.go.jp [fsc.go.jp]
- 14. Environmentally realistic concentrations of eprinomectin induce phytotoxic and genotoxic effects in Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 17. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 18. Chromosome Aberration Test Kit, Cell Line Sold Separately - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Synthetic Routes for (12Z)-Oxacyclohexadec-12-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of modern synthetic strategies for the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, a 16-membered macrocyclic lactone of interest in fragrance chemistry and as a potential building block in medicinal chemistry. The focus is on new methods that offer high Z-selectivity, a crucial factor for controlling the molecule's properties. We will compare Z-selective Ring-Closing Metathesis (RCM), the intramolecular Horner-Wadsworth-Emmons (HWE) reaction, and the established Yamaguchi macrolactonization, presenting experimental protocols and quantitative data to benchmark their performance.
Introduction
The synthesis of macrocyclic lactones with specific alkene geometries presents a significant challenge in organic chemistry. Traditional methods often yield mixtures of E/Z isomers, requiring difficult purification steps. For (12Z)-Oxacyclohexadec-12-en-2-one, the cis-geometry of the double bond is a key structural feature. This guide explores modern catalytic and stoichiometric methods that provide high stereocontrol in the formation of the Z-alkene within the macrocyclic ring.
Comparative Analysis of Synthetic Routes
The following sections detail three key synthetic strategies for (12Z)-Oxacyclohexadec-12-en-2-one. The performance of each route is summarized in the tables below, based on reported data for similar macrocyclizations.
Route 1: Z-Selective Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful tool for the synthesis of macrocycles.[1] The development of stereoselective catalysts has enabled the efficient formation of Z-alkenes. Molybdenum and tungsten-based monoaryloxide pyrrolide (MAP) catalysts, as well as specific ruthenium-based catalysts, have demonstrated high Z-selectivity in the synthesis of 16-membered macrocyclic lactones.[1][2]
Experimental Workflow Diagram
Caption: Workflow for Z-Selective RCM Synthesis.
Quantitative Data for Z-Selective RCM of 16-Membered Lactones
| Parameter | Value | Reference |
| Catalyst | Mo or W-based MAP complexes | [1] |
| Catalyst Loading | 1.2 - 7.5 mol % | [1] |
| Solvent | Toluene | [1] |
| Temperature | 22 °C | [1] |
| Reaction Time | ~2 hours | [1] |
| Yield | High (up to 85% for similar systems) | [2] |
| Z-Selectivity | Excellent (up to 97% Z) | [1][2] |
Experimental Protocol: Z-Selective RCM
-
Precursor Synthesis: The diene precursor, allyl 10-undecenoate, is synthesized by the acid-catalyzed esterification of 10-undecenoic acid with allyl alcohol.
-
Ring-Closing Metathesis: In a glovebox, a solution of the diene precursor in toluene (0.05 M) is prepared. The selected Mo or W-based MAP catalyst (e.g., 5 mol %) is added, and the reaction mixture is stirred at 22 °C for 2 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (12Z)-Oxacyclohexadec-12-en-2-one.
Route 2: Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a classic method for olefination. Z-selective variants, particularly for intramolecular cyclizations, have been developed. These methods often employ specific phosphonate reagents and reaction conditions to favor the formation of the Z-alkene. This approach can provide high yields and excellent stereoselectivity for macrocyclic lactones ranging from 12 to 18 members.
Experimental Workflow Diagram
Caption: Workflow for Intramolecular HWE Synthesis.
Quantitative Data for Z-Selective Intramolecular HWE of Macrocyclic Lactones
| Parameter | Value | Reference |
| Reagents | Diphenylphosphonoacetate-derived precursor, NaH or NaI-DBU | |
| Solvent | THF | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1 - 10 hours (slow addition) | |
| Yield | 69 - 93% | |
| Z-Selectivity | 89 - 100% |
Experimental Protocol: Intramolecular HWE Reaction
-
Precursor Synthesis: The linear precursor is synthesized by coupling an appropriate ω-hydroxy aldehyde with a diphenylphosphonoacetate derivative.
-
Intramolecular Cyclization: A solution of the linear phosphonate-aldehyde precursor in THF is added slowly over 1-10 hours to a stirred suspension of NaH (3 equivalents) in THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to afford (12Z)-Oxacyclohexadec-12-en-2-one.
Route 3: Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a well-established and reliable method for the synthesis of macrocyclic esters. It involves the activation of a seco-acid (a hydroxycarboxylic acid) with 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular esterification promoted by DMAP under high dilution conditions. This method is known for its compatibility with a wide range of functional groups.
Experimental Workflow Diagram
Caption: Workflow for Yamaguchi Macrolactonization.
Quantitative Data for Yamaguchi Macrolactonization
| Parameter | Value | Reference |
| Reagents | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | |
| Solvent | THF, Toluene | |
| Temperature | Reflux | |
| Conditions | High dilution | |
| Yield | Generally good to high | |
| Z-Selectivity | Preserves existing alkene geometry |
Experimental Protocol: Yamaguchi Macrolactonization
-
Precursor Synthesis: The seco-acid, (Z)-15-hydroxypentadec-9-enoic acid, is prepared through a multi-step synthesis, for example, starting from commercially available materials and establishing the Z-alkene via a Wittig reaction or alkyne reduction.
-
Mixed Anhydride Formation: To a solution of the seco-acid in THF is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for several hours.
-
Macrolactonization: The resulting mixture containing the mixed anhydride is filtered and the filtrate is added dropwise to a refluxing solution of DMAP in toluene under high dilution conditions over several hours.
-
Work-up and Purification: After the addition is complete, the reaction mixture is cooled, washed sequentially with acid, base, and brine, and then dried and concentrated. The crude product is purified by flash column chromatography to give (12Z)-Oxacyclohexadec-12-en-2-one.
Conclusion
The synthesis of (12Z)-Oxacyclohexadec-12-en-2-one can be achieved with high stereoselectivity using modern synthetic methods.
-
Z-Selective Ring-Closing Metathesis offers a powerful and direct route from a diene precursor with excellent control over the Z-alkene geometry, thanks to the development of specialized catalysts.
-
The intramolecular Horner-Wadsworth-Emmons reaction provides an alternative with very high Z-selectivity, relying on the careful design of the phosphonate precursor and controlled reaction conditions.
-
Yamaguchi Macrolactonization remains a robust and reliable method, particularly when the Z-alkene is pre-installed in the seco-acid precursor.
The choice of synthetic route will depend on factors such as the availability of starting materials and catalysts, desired scale, and the specific requirements for stereochemical purity. For de novo synthesis where control of the double bond geometry is paramount, the Z-selective RCM and HWE reactions represent the state-of-the-art.
References
- 1. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation for the Quantification of Oxacyclohexadec-12-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory validation study for the quantification of Oxacyclohexadec-12-en-2-one, a significant macrocyclic musk used in fragrances and other applications. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the essential protocols and data presentation structures based on established analytical methodologies and international standards for method validation.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, often conducted through proficiency testing, is a critical process for establishing the reliability and reproducibility of an analytical method.[1] By comparing results from multiple laboratories analyzing the same sample, this process assesses the overall performance of a method and identifies potential biases or areas for improvement.[1] Such studies are fundamental for standardizing analytical procedures and ensuring consistent quality control. The principles outlined in standards such as ISO 5725 provide a robust framework for assessing the accuracy, trueness, and precision of measurement methods.
Analytical Methodologies for Oxacyclohexadec-12-en-2-one Quantification
The primary analytical techniques for the separation and quantification of fragrance compounds like Oxacyclohexadec-12-en-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] GC separates the components of a mixture, and MS provides identification and quantification based on their mass-to-charge ratio. For fragrance analysis, GC-MS is widely used due to its high resolution and sensitivity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. When coupled with a mass spectrometer (LC-MS), it offers high sensitivity and selectivity for the quantification of macrocyclic lactones in various matrices.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study for Oxacyclohexadec-12-en-2-one quantification would involve several laboratories analyzing a set of standardized samples. The study would be designed to evaluate key performance indicators of the analytical method.
Diagram of the Inter-laboratory Validation Workflow
Caption: A generalized workflow for an inter-laboratory validation study.
Data Presentation: A Comparative Framework
The quantitative data from an inter-laboratory study should be summarized in a clear and structured format to facilitate comparison. The following table presents a template for reporting the performance characteristics of an analytical method for Oxacyclohexadec-12-en-2-one quantification across different laboratories.
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Acceptance Criteria |
| Limit of Detection (LOD) (ng/mL) | Value | Value | Value | ... | Reportable |
| Limit of Quantification (LOQ) (ng/mL) | Value | Value | Value | ... | Reportable |
| Linearity (R²) | Value | Value | Value | ... | ≥ 0.99 |
| Precision (Repeatability, RSD%) | Value | Value | Value | ... | ≤ 15% |
| Precision (Reproducibility, RSD%) | Value | Value | Value | ... | ≤ 20% |
| Accuracy (Recovery %) | Value | Value | Value | ... | 80-120% |
| Trueness (Bias %) | Value | Value | Value | ... | ± 15% |
Note: The acceptance criteria are typical values and may vary depending on the specific application and regulatory requirements.
Experimental Protocols: A Representative GC-MS Method
This section provides a detailed, representative experimental protocol for the quantification of Oxacyclohexadec-12-en-2-one using Gas Chromatography-Mass Spectrometry. Participating laboratories in an inter-laboratory study would adhere to such a standardized protocol.
Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of Oxacyclohexadec-12-en-2-one (analytical standard grade) in a suitable solvent such as ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Extraction: For samples in a matrix (e.g., cosmetic product), perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common approach involves extraction with a non-polar solvent followed by a clean-up step to remove interfering substances.
-
Internal Standard: Add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to all standards and samples to correct for variations in injection volume and matrix effects.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for Oxacyclohexadec-12-en-2-one (e.g., m/z 238, 195, 152).
Diagram of the GC-MS Analytical Workflow
Caption: A schematic of the analytical workflow for GC-MS quantification.
Data Analysis and Performance Evaluation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of Oxacyclohexadec-12-en-2-one in the samples by interpolating their peak area ratios from the calibration curve.
-
Statistical Analysis: Following the principles of ISO 5725, calculate the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) from the results of replicate analyses of the same sample by all participating laboratories. Assess the trueness of the method by comparing the mean result to a certified reference value, if available.
Conclusion
A robust and validated analytical method is paramount for the accurate quantification of Oxacyclohexadec-12-en-2-one in various products. This guide provides a comprehensive framework for conducting an inter-laboratory validation study. By adhering to standardized protocols and employing rigorous statistical analysis, researchers and scientists can establish the performance characteristics of their analytical methods, ensuring reliable and comparable results across different laboratories. This, in turn, supports product quality, regulatory compliance, and scientific research in the fields of fragrance and drug development.
References
Safety Operating Guide
Proper Disposal of Oxacyclohexadec-12-en-2-one, (12Z)-: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides detailed, step-by-step guidance for the proper disposal of Oxacyclohexadec-12-en-2-one, (12Z)-, a synthetic musk fragrance ingredient used in research and development.
Oxacyclohexadec-12-en-2-one, (12Z)-, while not classified as a hazardous substance for transportation, is recognized as being toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical is not released into the environment through drains or sewer systems. The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration.
Key Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area.
Step-by-Step Disposal Procedure
-
Collection and Storage of Waste:
-
Collect all waste containing Oxacyclohexadec-12-en-2-one, (12Z)- in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from ignition sources.
-
-
Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for Oxacyclohexadec-12-en-2-one, (12Z)-.
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]
-
Combustible packaging materials may be incinerated through a licensed service.[2]
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Contain the spill using sand or an inert absorbent powder.
-
Collect the spilled material and absorbent into a suitable container for disposal.
-
Clean the spill area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for Oxacyclohexadec-12-en-2-one and related isomers, compiled from available Safety Data Sheets.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| Boiling Point | 333 °C at 1013.3 hPa[2] |
| Flash Point | 156.5 °C at 1013 hPa[2] |
| Auto-ignition Temperature | 252 °C at 101.67 - 102.28 kPa[2] |
| Water Solubility | 0.954 mg/L at 21 °C[2] |
| Log Pow | 5.45 at 25 °C[2] |
| Toxicity to Fish (LC0) | >= 0.11 mg/L for Danio rerio (96 h)[2] |
| Toxicity to Daphnia (EC50) | > 0.17 mg/L for Daphnia magna (48 h)[2] |
| Toxicity to Algae (EC50) | 0.4 mg/L for Desmodesmus subspicatus (72 h)[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Oxacyclohexadec-12-en-2-one, (12Z)-.
References
Personal protective equipment for handling Oxacyclohexadec-12-en-2-one, (12Z)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Oxacyclohexadec-12-en-2-one, (12Z)- (CAS No. 111879-79-9)[1]. Due to limited specific safety data for the (12Z)- isomer, this information is primarily based on the safety data sheet (SDS) for the related (12E)- isomer and general principles of laboratory safety. It is imperative to handle this compound with care in a well-ventilated area, avoiding contact with skin and eyes[2][3].
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is recommended when handling Oxacyclohexadec-12-en-2-one, (12Z)-:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Should conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes[3][4]. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are preferred. Gloves must be inspected prior to use and changed frequently[3][5]. |
| Body Protection | Laboratory Coat or Disposable Gown | A disposable gown is preferred to prevent contamination of personal clothing[4]. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a fit-tested N95 or N100 respirator for airborne particles. For vapors or splash risks, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is necessary[4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of Oxacyclohexadec-12-en-2-one, (12Z)-.
Disposal Plan
Proper disposal is critical to prevent environmental contamination. Oxacyclohexadec-12-en-2-one is classified as very toxic to aquatic life with long-lasting effects[2][6].
-
Waste Collection : Collect all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal Method : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2]. Do not discharge to sewer systems[2].
-
Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[2].
Quantitative Data Summary
The following table summarizes key quantitative data for the related isomer, (12E)-Oxacyclohexadec-12-en-2-one. This data is provided as a reference due to the lack of specific information for the (12Z)- isomer.
| Property | Value | Source |
| Molecular Weight | 238.37 g/mol | [1][7] |
| Flash Point | 156.5 °C | [2] |
| Boiling Point | 333 °C | [2] |
| Melting Point | < -20.15°C | [2] |
| Water Solubility | 0.954 mg/L at 21 °C | [2] |
| Dermal LD50 (rat) | > 2000 mg/kg bw | [2] |
| Toxicity to Fish (LC0) | >= 0.11 mg/L (96 h) | [2][3] |
| Toxicity to Daphnia (EC50) | > 0.17 mg/L (48 h) | [2][3] |
| Toxicity to Algae (EC50) | 0.4 mg/L (72 h) | [2][3] |
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
